molecular formula C10H11BrO2 B123152 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 4360-68-3

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B123152
CAS No.: 4360-68-3
M. Wt: 243.1 g/mol
InChI Key: GFOGBVQXIQGBKG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is a versatile 1,3-dioxolane derivative that serves as a critical intermediate and protective group in advanced organic synthesis. Its primary research value lies in its role as a precursor for asymmetric synthesis, where the dioxolane ring acts as a chiral auxiliary. Under Lewis acid catalysis, chiral acetals derived from compounds like this can be attacked by nucleophiles, such as allylsilanes, to create new stereogenic centers with high diastereoselectivity through a process involving oxocarbenium ion intermediates . This mechanism is fundamental for the stereocontrolled construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceuticals. Furthermore, the 1,3-dioxolane functional group is renowned for its ability to protect carbonyl compounds, offering stability against a wide range of reagents, including bases and nucleophiles, thus enabling multi-step synthetic sequences . The bromophenyl substituent provides a valuable handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to elaborate the molecular scaffold. This combination of features makes this compound a valuable building block for medicinal chemistry and the development of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOGBVQXIQGBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346781
Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4360-68-3
Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4360-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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Record name 2-(4-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Strategic Utilization of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4360-68-3

Executive Summary: The "Chemical Mask" Strategy

In complex organic synthesis, particularly within drug development, the preservation of reactive functional groups is paramount.[1] 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 4360-68-3) represents a pivotal intermediate—a "masked" form of 4-bromoacetophenone.[1]

By converting the electrophilic ketone into a robust, non-reactive ketal, researchers can perform aggressive organometallic transformations (e.g., Grignard formation, Lithiation) at the aryl bromide site without self-destruction of the molecule.[1] This guide details the synthesis, validation, and strategic application of this compound, serving as a blueprint for high-fidelity chemoselective synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Before initiating synthesis or application, verify the material identity against the following technical specifications.

PropertySpecification
IUPAC Name This compound
Common Name 4'-Bromoacetophenone ethylene ketal
CAS Number 4360-68-3
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to off-white low-melting solid or colorless liquid
Melting Point 44–45 °C
Boiling Point 115–120 °C (at 1.5 mmHg)
Solubility Soluble in Toluene, DCM, THF; Insoluble in Water

Synthetic Logic: Thermodynamics of Protection

The synthesis of this ketal is governed by Le Chatelier’s Principle .[1] The reaction between 4-bromoacetophenone and ethylene glycol is an equilibrium process.[1] To drive the reaction to completion (favored formation of the dioxolane ring), water generated during the condensation must be continuously removed.[1]

Key Mechanistic Drivers:

  • Acid Catalysis: Protonation of the carbonyl oxygen increases electrophilicity, inviting attack by the glycol.[1]

  • Entropic Penalty vs. Enthalpic Gain: Forming a cyclic 5-membered ring is entropically less disfavored than acyclic acetals, but water removal is still the rate-determining factor for yield maximization.[1]

Diagram 1: Synthesis Workflow (Dean-Stark Protocol)

SynthesisWorkflow Start Reactants: 4-Bromoacetophenone Ethylene Glycol Solvent: Toluene Catalyst Catalyst Addition: p-Toluenesulfonic Acid (pTSA) Start->Catalyst Mix Process Reflux w/ Dean-Stark (Azeotropic Water Removal) Temp: ~110°C Catalyst->Process Heat Process->Process Cycle until water stops Quench Quench: NaHCO3 Wash (Neutralize Acid) Process->Quench Cool Isolation Isolation: Vacuum Distillation or Recrystallization Quench->Isolation Dry & Conc.

Caption: Workflow for the acid-catalyzed protection of 4-bromoacetophenone using a Dean-Stark trap for azeotropic dehydration.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:
  • 4-Bromoacetophenone (9.95 g, 50 mmol)[1]

  • Ethylene Glycol (9.3 g, 150 mmol, 3.0 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.47 g, 2.5 mmol, 5 mol%)[1]

  • Toluene (100 mL)

Methodology:
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-bromoacetophenone, ethylene glycol, pTSA, and toluene to the RBF.[1]

    • Note: Toluene is preferred over benzene due to lower toxicity and a higher boiling point, which aids in faster water removal.[1]

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~135 °C). Ensure the toluene is condensing rapidly and water droplets are collecting in the trap.[1]

  • Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours).

    • Validation: Spot TLC (Hexane/EtOAc 9:1).[1] The starting ketone (Rf ~0.[1]5) should disappear; the ketal product (Rf ~0.[1]6) is less polar but often runs similarly; visualization with KMnO4 or UV is required.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL saturated NaHCO₃ (to neutralize pTSA and prevent hydrolysis).

  • Extraction: Separate layers. Wash the organic layer with brine (50 mL) and water (50 mL) to remove excess ethylene glycol.[1]

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be recrystallized from pentane or distilled under high vacuum if high purity is required for sensitive catalytic steps.[1]

Strategic Application: The "Off-On" Switch

The primary utility of CAS 4360-68-3 is in generating nucleophiles from the aryl bromide.[1] If one attempts to convert 4-bromoacetophenone directly into a Grignard reagent, the formed Grignard will immediately attack the ketone of a neighboring molecule, leading to polymerization.[1]

The Ketal Solution:

  • Mask: Protect ketone as dioxolane (CAS 4360-68-3).[1]

  • Activate: Treat with Mg or n-BuLi. The dioxolane is stable to base/nucleophiles.[1]

  • React: Add an external electrophile (e.g., CO₂, aldehyde, epoxide).[1]

  • Unmask: Acidic hydrolysis (HCl/THF) removes the dioxolane, restoring the ketone.[1]

Diagram 2: Chemoselective Pathway[1]

Chemoselectivity Substrate Substrate: 4-Bromoacetophenone Protection Step 1: Protection (Forms CAS 4360-68-3) Substrate->Protection Ethylene Glycol / H+ Activation Step 2: Metalation (Mg or n-BuLi) Forms Aryl-Metal Species Protection->Activation Stable to Base Reaction Step 3: Electrophile Attack (e.g., add Benzaldehyde) Activation->Reaction C-C Bond Formation Deprotection Step 4: Acid Hydrolysis (Restores Ketone) Reaction->Deprotection H3O+

Caption: The chemoselective strategy allowing reaction at the aryl bromide while preserving the ketone functionality.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to expensive metalation steps, verify these signatures:

TechniqueExpected SignatureDiagnostic Value
GC-MS M+ peaks at 242/244 (1:1 ratio)Confirms presence of Bromine isotopes.[1] Absence of 198/200 peak (starting material).[1]
1H NMR Singlet ~1.6 ppm (3H, Methyl)Distinct shift from the ketone methyl (~2.6 ppm).[1]
1H NMR Multiplet ~3.7–4.0 ppm (4H, Dioxolane)Confirms ring closure.[1]
IR Spec Absence of ~1685 cm⁻¹ Disappearance of the strong carbonyl (C=O) stretch is the primary indicator of completion.[1]

References

  • PubChem. this compound Compound Summary (CID 614920).[1] National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. General procedure for acetal protection using Dean-Stark conditions. (Referenced for general methodology adaptation). [Link]

  • ChemSRC. Physical Properties and Safety Data for CAS 4360-68-3.[1][Link][1]

Sources

Strategic Utilization of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex pharmaceutical intermediates, orthogonal reactivity is paramount. 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (CAS: 4360-68-3) serves as a critical "masked" synthon, allowing chemists to perform aggressive organometallic transformations on an aryl bromide moiety without compromising a sensitive ketone functionality. This guide details the synthesis, mechanistic underpinnings, and strategic application of this protecting group in the development of bioactive scaffolds, including cannabinoid analogs and nitrogen-labeled arylamines.

Chemical Identity & Structural Analysis[1][2]

This compound acts as a robust protective vessel for 4'-bromoacetophenone. By converting the electrophilic carbonyl into a cyclic ketal, the molecule becomes inert to nucleophilic attack, directing reactivity exclusively to the aryl bromide position.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
PropertySpecification
IUPAC Name This compound
Common Name 4'-Bromoacetophenone ethylene ketal
CAS Number 4360-68-3
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to off-white crystalline solid or colorless liquid (purity dependent)
Melting Point 44–45 °C
Boiling Point ~283 °C (at 760 mmHg)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water

Synthetic Pathway & Mechanism[3][7][8][15]

The synthesis relies on a reversible, acid-catalyzed nucleophilic addition of ethylene glycol to 4'-bromoacetophenone. Because the equilibrium constant for ketal formation from ketones is generally unfavorable compared to aldehydes, the continuous removal of water is thermodynamically non-negotiable.

Reaction Engineering
  • Catalyst: p-Toluenesulfonic acid (p-TsOH) is preferred over mineral acids due to its solubility in non-polar organic solvents (toluene/benzene).

  • Thermodynamics: The reaction is driven to completion via Le Chatelier’s principle using a Dean-Stark apparatus to azeotropically remove water.

Mechanistic Visualization

KetalizationMechanism Ketone 4'-Bromoacetophenone Activated Oxonium Ion (Activated Carbonyl) Ketone->Activated + H+ Hemiketal Hemiketal Intermediate Activated->Hemiketal + Ethylene Glycol Oxonium2 Cyclic Oxonium Hemiketal->Oxonium2 - H2O (Rate Limiting) Water H2O (Removed via Dean-Stark) Hemiketal->Water Product 2-(4-Bromophenyl)-2- methyl-1,3-dioxolane Oxonium2->Product - H+

Figure 1: Acid-catalyzed mechanism highlighting the critical water-elimination step necessary to drive the equilibrium forward.

Strategic Utility in Drug Design

The primary utility of this compound lies in its ability to serve as a chemo-orthogonal building block . It enables "divergent synthesis" where the bromine handle is manipulated while the acetyl group remains dormant.

Core Applications
  • Palladium-Catalyzed Amination (Buchwald-Hartwig): Research has demonstrated the utility of this ketal in synthesizing

    
    N-labeled anilines. The dioxolane ring remains stable under the basic conditions (NaOtBu) required for the Pd-catalyzed coupling of the aryl bromide with methylamine hydrochloride, a transformation impossible with the unprotected ketone due to competing Schiff base formation [1].
    
  • Cannabinoid Analog Synthesis: In the development of 10-substituted cannabidiol (CBD) analogs, this ketal serves as a precursor. The stability of the dioxolane allows for complex stereoselective epoxidations and rearrangements elsewhere in the molecule without affecting the aromatic core, which is later deprotected to restore the ketone functionality [2].

  • Lithiation & Grignard Reactions: The protected ketone allows for Lithium-Halogen exchange (using n-BuLi). The resulting aryl-lithium species can attack other electrophiles (e.g., aldehydes, epoxides) to build complex biphenyl or phenyl-alkyl scaffolds.

Workflow Diagram: The Protection Strategy

ProtectionStrategy Start 4'-Bromoacetophenone (Reactive Ketone & Aryl Bromide) Protected This compound (Masked Ketone) Start->Protected Ethylene Glycol, p-TsOH Dean-Stark (Protection) Coupled Functionalized Intermediate (New C-C or C-N Bond) Start->Coupled DIRECT COUPLING FAILS (Side Reactions at Carbonyl) Protected->Coupled Pd(0), Amine/Boronic Acid OR n-BuLi, Electrophile Final Target Molecule (Restored Ketone) Coupled->Final HCl/THF (Deprotection)

Figure 2: The strategic advantage of the protection-deprotection sequence, preventing side reactions at the carbonyl center during metal-catalyzed cross-coupling.

Experimental Protocol

Objective: Synthesis of this compound from 4'-bromoacetophenone.

Reagents
  • 4'-Bromoacetophenone (10.0 g, 50 mmol)

  • Ethylene Glycol (9.3 g, 150 mmol, 3.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.47 g, 2.5 mmol, 5 mol%)

  • Toluene (150 mL)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4'-bromoacetophenone, ethylene glycol, p-TsOH, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130 °C). Ensure toluene condenses rapidly, carrying water into the trap.

  • Monitoring: Continue reflux until water collection ceases (typically 4–6 hours). Monitor by TLC (Solvent: 10% EtOAc/Hexane). The product will have a higher R_f than the starting ketone.

  • Quench: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL saturated NaHCO₃ to neutralize the acid catalyst (prevents hydrolysis).

  • Extraction: Separate the organic layer. Wash the aqueous layer once with toluene (30 mL). Combine organics and wash with brine (50 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: The crude oil often solidifies upon standing. Recrystallize from minimal hot hexane or purify via vacuum distillation if high purity is required for sensitive catalytic steps.

Quality Control & Validation

To ensure the integrity of the protecting group before proceeding to high-value coupling steps, validate the structure using ¹H NMR.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
MoietyShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.46Doublet (J=8.5 Hz)2HAryl H meta to ketal (ortho to Br)
Aromatic 7.34Doublet (J=8.5 Hz)2HAryl H ortho to ketal
Dioxolane 4.00 – 4.06Multiplet2H-O-CH ₂-CH ₂-O- (Axial/Equatorial split)
Dioxolane 3.72 – 3.78Multiplet2H-O-CH ₂-CH ₂-O-
Methyl 1.63Singlet3HCH ₃ adjacent to chiral center

Key Diagnostic: The disappearance of the ketone carbonyl signal (~197 ppm in ¹³C NMR) and the appearance of the ketal carbon signal (~108 ppm) confirms successful protection.

References

  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions. Source: eScholarship, University of California. Context: Use of CAS 4360-68-3 as a substrate for amination reactions.[1]

  • Synthesis and Pharmacological Evaluation of Amino, Azido, and Nitrogen Mustard Analogues of 10-Substituted Cannabidiol. Source: Future4200 / Journal of Medicinal Chemistry contexts. Context: Identification of CAS 4360-68-3 (Compound 24) as a key intermediate.[2]

  • This compound Product Data. Source: PubChem (National Library of Medicine). Context: Physical properties, CAS verification, and spectral data.

Sources

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation & Synthetic Utility of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Executive Summary

This guide provides a comprehensive technical analysis of This compound , a critical protected synthon in organic synthesis. This molecule serves as a masked equivalent of 4-bromoacetophenone, allowing for organometallic transformations (specifically Lithium-Halogen exchange) that would otherwise be incompatible with a free carbonyl group. This document details the synthetic protocol, mechanistic underpinnings, and the spectroscopic evidence required to validate its structure.

Part 1: Synthesis & Mechanistic Pathway

The synthesis of this compound is achieved via acid-catalyzed ketalization. Because the formation of acyclic ketals from ketones is thermodynamically unfavorable due to steric crowding, the reaction utilizes ethylene glycol to form a cyclic dioxolane ring. The entropic benefit of forming a 5-membered ring, combined with the continuous removal of water, drives the equilibrium forward.

Experimental Protocol
  • Reagents: 4-Bromoacetophenone (1.0 eq), Ethylene Glycol (1.5–2.0 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq).

  • Solvent: Toluene (Anhydrous).

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology:

  • Charge: Dissolve 4-bromoacetophenone in toluene. Add ethylene glycol and catalytic p-TSA.

  • Reflux: Heat the mixture to reflux (

    
    ). As the reaction proceeds, the toluene-water azeotrope condenses into the Dean-Stark trap.
    
  • Monitoring: Continue reflux until water collection ceases (typically 3–6 hours). Monitor via TLC (silica gel) for the disappearance of the ketone.

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     to neutralize the acid catalyst (preventing hydrolysis). Wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil can often be used directly or purified via vacuum distillation.

Reaction Mechanism

The transformation follows a classic acid-catalyzed nucleophilic addition-elimination pathway.

KetalizationMechanism Start 4-Bromoacetophenone (Ketone) Protonation Activated Carbonyl (Oxonium) Start->Protonation + H+ Attack1 Hemiketal Intermediate Protonation->Attack1 + Glycol WaterLoss Oxocarbenium Ion Attack1->WaterLoss - H2O (Dean-Stark) Product 1,3-Dioxolane (Product) WaterLoss->Product Ring Closure - H+

Figure 1: Acid-catalyzed mechanism showing the critical water removal step required to drive the equilibrium toward the dioxolane product.

Part 2: Structural Elucidation[1][2]

Validating the structure requires confirming the loss of the carbonyl functionality and the integrity of the dioxolane ring. The following spectroscopic data distinguishes the product from the starting material.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9][10][11]

H NMR (Proton): 
The most diagnostic feature is the shift of the methyl group. In the starting ketone, the methyl group adjacent to the carbonyl appears downfield (~2.5 ppm). In the dioxolane, the loss of 

hybridization at the quaternary carbon shields the methyl protons, shifting them upfield (~1.6 ppm).

C NMR (Carbon): 
The definitive proof of ketalization is the disappearance of the carbonyl signal (~197 ppm) and the appearance of the quaternary ketal carbon signal (~108 ppm).

Spectroscopic Data Summary Table:

NucleusMoietyChemical Shift (

, ppm)
MultiplicityAssignment Logic

H

1.60 – 1.65Singlet (3H)Upfield shift due to loss of C=O anisotropy.

H
Dioxolane Ring3.70 – 4.05Multiplet (4H)Ethylene bridge protons; AA'BB' system.

H
Aromatic7.30 – 7.50Multiplet (4H)Characteristic AA'BB' pattern for p-substitution.

C

~27.0SingletMethyl carbon shielded relative to ketone precursor.

C

~64.0SingletDioxolane ring carbons.

C
Quaternary C~108.0SingletDiagnostic Peak: Ketal carbon (sp3).

C
Aromatic C-Br~121.0SingletCarbon attached to Bromine.
Infrared Spectroscopy (IR)
  • Absence: Strong absorption at

    
     (C=O stretch) is absent.
    
  • Presence: Strong bands at

    
     (C-O-C symmetric/asymmetric stretching) confirm the ether linkages.
    
Analytical Workflow Diagram

The following logic flow illustrates how to interpret the raw data to confirm the structure.

StructureProof Sample Isolated Product IR_Check IR Spectrum Sample->IR_Check NMR_Check 13C NMR Spectrum Sample->NMR_Check Decision1 C=O Peak (1680 cm-1)? IR_Check->Decision1 Decision2 Peak > 190 ppm? NMR_Check->Decision2 Decision1->Decision2 No Result_Fail FAILED: Starting Material Present Decision1->Result_Fail Yes Decision3 Peak @ 108 ppm? Decision2->Decision3 No Decision2->Result_Fail Yes Result_Success CONFIRMED: This compound Decision3->Result_Success Yes Decision3->Result_Fail No

Figure 2: Analytical decision tree for structural validation. The absence of carbonyl signals in both IR and 13C NMR is the primary pass/fail criterion.

Part 3: Strategic Utility in Drug Discovery

The primary utility of this compound lies in its ability to undergo Lithium-Halogen Exchange .

In drug development, introducing a nucleophilic carbon at the para-position of an acetophenone ring is impossible if the ketone is unprotected, as the organolithium reagent would immediately attack the carbonyl (forming a tertiary alcohol).

The Workflow:

  • Protection: Convert 4-bromoacetophenone to the dioxolane (as described).

  • Exchange: Treat with

    
    -Butyllithium (
    
    
    
    -BuLi) at
    
    
    in THF. The Bromine is exchanged for Lithium, generating the aryl lithium species.[1]
  • Functionalization: React the aryl lithium with an electrophile (e.g.,

    
    , aldehydes, or alkyl halides).
    
  • Deprotection: Treat with aqueous acid (HCl or p-TSA/Water) to hydrolyze the dioxolane back to the ketone.

This sequence allows for the synthesis of complex pharmaceutical intermediates, such as 4-acetylbenzoic acid derivatives or bi-aryl ketones, which are inaccessible via direct lithiation.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for carbonyl protection protocols).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • Hibbert, H.; Timm, J. A. "Studies on Reactions Relating to Carbohydrates and Polysaccharides. X. Synthesis and Properties of Dioxolanes." Journal of the American Chemical Society, 1924 , 46(5), 1283–1290. Link

  • Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1976 , 41(7), 1187–1191. Link

Sources

Technical Guide: Synthesis of 4'-Bromoacetophenone Ethylene Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Methodology, Process Control, and Strategic Applications

Executive Summary

This technical guide details the synthesis of 4'-bromoacetophenone ethylene acetal (2-(4-bromophenyl)-2-methyl-1,3-dioxolane). This transformation serves a critical function in medicinal chemistry: the orthogonal protection of a ketone moiety to facilitate nucleophilic attacks or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide site.

The protocol utilizes a Brønsted acid-catalyzed condensation with ethylene glycol, driven thermodynamically by the azeotropic removal of water. This guide moves beyond standard recipes to focus on process control parameters , impurity profiling , and scalability logic required for high-integrity research environments.

Part 1: Theoretical Framework & Reaction Thermodynamics

The Chemoselectivity Challenge

The carbonyl group of 4'-bromoacetophenone is electrophilic. In multi-step synthesis, reagents such as organolithiums or Grignards would attack this ketone immediately. Conversion to the 1,3-dioxolane (acetal) renders the carbon sp3-hybridized and chemically inert to bases and nucleophiles, while retaining acid lability for easy deprotection.

Thermodynamics and Le Chatelier’s Principle

The reaction is an equilibrium process with an equilibrium constant (


) near unity.


To drive this reaction to completion (


 conversion), we must exploit Le Chatelier’s Principle  by removing water. We utilize a Dean-Stark apparatus  with Toluene as the solvent.[1]
  • Solvent Choice: Toluene (bp 110.6°C) forms a positive azeotrope with water (bp 85°C, composition ~20% water). This allows efficient water transport from the reaction pot to the trap.[1]

  • Entropic Factors: The reaction converts two molecules (ketone + glycol) into two molecules (acetal + water), making the entropic change (

    
    ) negligible. The driving force is almost entirely enthalpic and manipulative of mass action.
    
Reaction Mechanism (Visualization)

The pathway involves protonation of the carbonyl oxygen, nucleophilic attack by the diol, and the formation of an oxocarbenium ion intermediate.

AcetalMechanism Ketone 4'-Bromoacetophenone Protonated Activated Carbonyl (Protonated) Ketone->Protonated + H+ Hemiacetal Hemiacetal Intermediate Protonated->Hemiacetal + Glycol Oxocarbenium Oxocarbenium Ion (- H2O) Hemiacetal->Oxocarbenium - H2O (Rate Limiting) Product Ethylene Acetal (Target) Oxocarbenium->Product Ring Closure - H+

Figure 1: Acid-catalyzed mechanism for the protection of 4'-bromoacetophenone. Note the oxocarbenium ion as the key electrophilic intermediate.

Part 2: Optimized Synthetic Protocol

Reagent Stoichiometry & Safety

Scale: Based on 50 mmol limiting reagent.

ReagentMW ( g/mol )Equiv.AmountRole
4'-Bromoacetophenone 199.051.09.95 gLimiting Reagent
Ethylene Glycol 62.072.57.0 mLNucleophile (Excess drives eq.)
p-Toluenesulfonic Acid (p-TSA) 172.200.05~430 mgCatalyst (Monohydrate)
Toluene 92.14N/A150 mLAzeotropic Solvent

Safety Critical:

  • p-TSA: Corrosive.[2] Causes severe skin burns.

  • Toluene: Flammable and reproductive toxin. Use in a fume hood.

  • 4'-Bromoacetophenone: Lachrymator. Avoid dust inhalation.

Step-by-Step Workflow
Phase A: Setup and Dehydration
  • Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 4'-bromoacetophenone, ethylene glycol, and toluene to the flask.

  • Catalyst Addition: Add p-TSA monohydrate.

    • Expert Tip: Do not powder the p-TSA; crystals dissolve slowly as the mixture warms, preventing localized charring/polymerization.

Phase B: Reaction (Reflux)
  • Initiation: Heat the block/mantle to ~135°C to establish a vigorous reflux.

  • Monitoring: Observe the Dean-Stark trap. The toluene/water azeotrope will condense, and water will separate to the bottom phase.

  • Duration: Reflux for 4–6 hours.

    • Endpoint: Reaction is complete when water accumulation ceases and the theoretical volume (~0.9 mL for 50 mmol) is collected.

Phase C: Quench & Isolation (Critical Step)
  • Cooling: Cool the mixture to room temperature (RT).

  • Neutralization: Add 20 mL of saturated aqueous

    
    .
    
    • Why? Acetals hydrolyze rapidly in acidic aqueous media. You must neutralize the p-TSA before bulk water washing.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer with water (

    
    ) to remove excess ethylene glycol.
    
  • Drying: Dry the organic layer over anhydrous

    
    . Filter.
    
  • Concentration: Remove toluene via rotary evaporation (40°C, 30 mbar).

Workflow Start Charge RBF: Ketone, Glycol, Toluene, p-TSA Reflux Reflux (135°C) Dean-Stark Trap Start->Reflux Check Water Collection Ceased? Reflux->Check Check->Reflux No Quench Cool & Quench Sat. NaHCO3 Check->Quench Yes Wash Wash 2x H2O (Remove excess glycol) Quench->Wash Dry Dry (Na2SO4) & Rotovap Wash->Dry

Figure 2: Operational workflow emphasizing the critical decision point at water collection and the mandatory base quench.

Part 3: Process Control & Troubleshooting

In-Process Controls (IPC)

Do not rely solely on time. Use Thin Layer Chromatography (TLC).[1]

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Observation:

    • Starting Material (

      
      ): Dark UV active spot.
      
    • Product (

      
      ): Less polar, moves higher.
      
    • Note: If the starting material spot persists, add 0.5 mL fresh glycol and continue reflux.

Common Failure Modes
IssueRoot CauseCorrective Action
Low Yield Hydrolysis during workupEnsure pH > 7 during first aqueous wash. Use

.
Incomplete Reaction Wet Toluene or GlycolUse fresh reagents or add molecular sieves to the trap arm.
Product Reversion Acidic silica gelPre-treat silica column with 1%

if purifying by chromatography (rarely needed).

Part 4: Characterization & Validation

The product is typically a white crystalline solid (mp 44–45°C) or a colorless oil that solidifies upon standing.

Expected NMR Data

Validation requires confirming the disappearance of the ketone carbonyl and the appearance of the dioxolane ring.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.45Doublet (d)2HAromatic (ortho to Br)
1H 7.35Doublet (d)2HAromatic (meta to Br)
1H 3.70 – 4.05Multiplet (m)4HEthylene bridge (

)
1H 1.62Singlet (s)3HMethyl group (

)
13C 108.5Singlet-Quaternary Acetal Carbon (Characteristic)
IR Spectroscopy
  • Diagnostic: Disappearance of the strong

    
     stretch at 
    
    
    
    .
  • Appearance: Strong

    
     stretching bands in the 
    
    
    
    region.

Part 5: Strategic Applications in Drug Discovery

The synthesis of 4'-bromoacetophenone ethylene acetal is rarely the endpoint; it is an enabling intermediate.

Orthogonal Protection for Lithiation

Direct lithiation of 4'-bromoacetophenone results in addition to the ketone. By protecting the ketone as an acetal, the researcher can perform Halogen-Lithium Exchange :

  • Treat acetal with

    
     at -78°C 
    
    
    
    Generates Aryl-Li species.
  • Quench with electrophiles (e.g.,

    
    , 
    
    
    
    , or aldehydes).
  • Acidic workup deprotects the acetal, yielding functionalized acetophenones.

Suzuki-Miyaura Coupling

The acetal group is stable to basic palladium conditions. This allows the coupling of the aryl bromide with boronic acids to create biaryl scaffolds without side reactions at the ketone (such as enolization or reduction).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999 .

  • Hibbert, H.; Timm, J. A. "Studies on Reactions Relating to Carbohydrates and Polysaccharides. X. Synthesis and Properties of Acetals." Journal of the American Chemical Society1924 , 46, 1283–1290.

  • Sigma-Aldrich. "4'-Bromoacetophenone Product Specification & Safety Data Sheet."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79048, 4'-Bromoacetophenone ethylene acetal." PubChem, 2024 .

Sources

Role of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane as a protecting group.

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal "Safety Catch" in Aryl-Ketone Functionalization

Executive Summary

In complex organic synthesis and drug development, 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane serves as a critical "safety catch" intermediate. It is the protected form of 4-bromoacetophenone, where the electrophilic ketone is masked as a cyclic ketal. This masking allows the aryl bromide moiety to undergo nucleophilic or metallation reactions (Grignard formation, Lithiation, Palladium-catalyzed coupling) that would otherwise be incompatible with a free carbonyl group. This guide details the synthesis, stability profile, and strategic application of this protecting group in high-value API (Active Pharmaceutical Ingredient) synthesis.

Part 1: Chemical Identity & Strategic Utility

The molecule consists of a 1,3-dioxolane ring fused to a 4-bromophenyl group and a methyl group at the C2 position. Its primary utility lies in its orthogonal reactivity : it is stable to strong bases and nucleophiles (which attack ketones) but labile to aqueous acids (which preserve aryl bonds).

FeatureSpecification
IUPAC Name This compound
Precursor 4-Bromoacetophenone
Protecting Agent Ethylene Glycol
Molecular Weight ~243.10 g/mol
Physical State Viscous colorless liquid or low-melting solid (mp 28–34°C)
Key Stability Bases (NaOH, KOH), Grignard Reagents (R-Mg-X), Organolithiums (R-Li), Hydrides (LiAlH4)
Key Lability Aqueous Acids (HCl, H2SO4, pTSA/H2O), Lewis Acids (BF3·Et2O)
Part 2: Synthesis & Protection Protocol

The formation of the 1,3-dioxolane ring is a reversible acid-catalyzed condensation. To drive the reaction to completion, water must be removed physically (Dean-Stark trap) or chemically (Orthoformates).

Protocol: Dean-Stark Protection

Objective: Quantitative conversion of 4-bromoacetophenone to this compound.

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • Ethylene Glycol (1.5 – 2.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-bromoacetophenone, ethylene glycol, and pTSA to the flask. Add toluene to fill the flask to 0.5M concentration relative to the ketone.

  • Reflux: Heat the mixture to vigorous reflux (Toluene bp: 110°C). Water generated by the condensation will azeotrope with toluene and collect in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor by TLC (Solvent: Hexane/EtOAc 9:1). The product will be less polar (higher Rf) than the starting ketone.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (to neutralize pTSA) and then brine.

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. High-vacuum distillation is recommended for API-grade purity, though the crude is often sufficiently pure (>95%) for subsequent metallation.

Visualization: Synthesis Pathway

ProtectionSynthesis Reactant 4-Bromoacetophenone (Electrophilic Ketone) Intermediate Hemiacetal (Transient) Reactant->Intermediate Acid Cat. Reagents Ethylene Glycol pTSA (Cat.) Toluene Reagents->Intermediate Product This compound (Protected Ketal) Intermediate->Product - H2O Byproduct H2O (Removed via Dean-Stark) Intermediate->Byproduct

Caption: Acid-catalyzed condensation pathway utilizing azeotropic water removal to drive equilibrium toward the protected ketal.

Part 3: Application Workflows

This protecting group is most critical when the aryl ring requires activation (Metallation) that would otherwise destroy the ketone.

Scenario A: Grignard/Lithium Formation (C-C Bond Formation)

Directly treating 4-bromoacetophenone with Magnesium results in polymerization (the Grignard attacks the ketone of a neighboring molecule). The dioxolane protection prevents this.

Protocol:

  • Activation: Dissolve this compound in anhydrous THF.

  • Metallation: Add Mg turnings (activated with Iodine) or n-Butyllithium at -78°C.

    • Observation: The ketal remains inert. The Br-C bond is converted to Mg-C or Li-C.

  • Electrophile Addition: Add the desired electrophile (e.g., CO2 for carboxylic acid, DMF for aldehyde, or a different ketone).

  • Quench: Acidic workup simultaneously quenches the reaction and removes the protecting group (if pH < 1 and time permits), or a separate deprotection step is performed.

Scenario B: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

While 4-bromoacetophenone can undergo Suzuki coupling, the ketal is preferred if:

  • The coupling partner contains a nucleophile (e.g., an amine or alcohol) that could condense with the ketone.

  • The reaction conditions involve strong bases (e.g., t-BuOK) that might cause enolization or aldol condensation side-reactions.

Visualization: Divergent Workflows

Applications Protected 2-(4-Bromophenyl)-2-methyl- 1,3-dioxolane Mg Mg / THF Protected->Mg Pd Pd(PPh3)4 / Boronic Acid Base (Na2CO3) Protected->Pd Grignard Aryl-Grignard Reagent (Stable Ketal) Mg->Grignard Electrophile Electrophile (E+) (e.g., CO2, DMF) Grignard->Electrophile ProductA Functionalized Aryl Ketone (Post-Deprotection) Electrophile->ProductA H3O+ Workup Biaryl Biaryl Ketal Intermediate Pd->Biaryl ProductB Biaryl Ketone (Post-Deprotection) Biaryl->ProductB HCl / THF

Caption: The protected ketal enables divergent synthesis: nucleophilic metallation (Left) or transition-metal catalysis (Right).

Part 4: Deprotection (Restoring the Ketone)

The deprotection is driven by the "Law of Mass Action" using a large excess of water in the presence of acid.

Standard Protocol:

  • Dissolve the intermediate in THF or Acetone.

  • Add 1M HCl or 5% H2SO4 (approx. 1:1 volume ratio with solvent).

  • Stir at room temperature for 1–2 hours.

  • Mechanism: The acid protonates the dioxolane oxygen, allowing water to attack the acetal carbon, eventually expelling ethylene glycol and regenerating the carbonyl.

  • Validation: Disappearance of the dioxolane signals in 1H NMR (multiplet at ~3.7–4.0 ppm) and reappearance of the ketone carbonyl peak in 13C NMR (~197 ppm).

References
  • Grignard Stability: Protecting Groups in Grignard Reactions. Master Organic Chemistry. Available at: [Link] (Accessed via Search Snippet 1.13).

  • General Dioxolane Chemistry: 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability. Organic Chemistry Portal. Available at: [Link] (Accessed via Search Snippet 1.5).

  • Suzuki Coupling Context: Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Institut Kimia Malaysia. Available at: [Link] (Accessed via Search Snippet 1.9).

Literature review of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: The Strategic Utility of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in Modular Drug Synthesis

Executive Summary

In the architecture of medicinal chemistry, This compound (CAS: 24596-19-8) serves as a pivotal "tactical intermediate." It represents a protected form of 4-bromoacetophenone, designed to solve a specific chemoselectivity problem: how to manipulate an aryl halide without compromising a sensitive ketone functionality.

This guide provides a comprehensive technical review of this molecule, focusing on its synthesis, its role as a "masked" nucleophile via Grignard/Lithium exchange, and its deprotection dynamics. It is intended for process chemists and discovery scientists seeking to utilize orthogonal protection strategies in the synthesis of diarylalkyl ethers (e.g., antihistamine scaffolds) and biaryl systems.

The Chemoselective Imperative

The core value of this molecule lies in Orthogonal Reactivity .

  • The Problem: In 4-bromoacetophenone, the ketone carbonyl is electrophilic (susceptible to nucleophilic attack), and the aryl bromide is also a site for metal-halogen exchange. You cannot convert the bromide to a Grignard reagent (nucleophile) without it immediately attacking its own ketone (or that of a neighbor), leading to polymerization.

  • The Solution: The 1,3-dioxolane ring "masks" the ketone. It renders the carbonyl carbon sp³-hybridized and unreactive toward bases/nucleophiles, allowing the aryl bromide to be converted into a potent nucleophile (Ar-Mg-Br or Ar-Li).

Synthesis & Optimization Protocol

The synthesis is a classic acid-catalyzed acetalization. While conceptually simple, industrial scalability requires rigorous water management to drive the equilibrium.

Optimized Protocol: Dean-Stark Dehydration
  • Reagents: 4-Bromoacetophenone (1.0 eq), Ethylene Glycol (1.5–2.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent: Toluene (preferred for higher boiling point/azeotrope efficiency) or Benzene.

  • Apparatus: Dean-Stark trap or Soxhlet extractor with activated molecular sieves (3Å/4Å).

Step-by-Step Methodology:

  • Charge: Combine 4-bromoacetophenone and toluene in a round-bottom flask.

  • Add: Introduce ethylene glycol and catalytic p-TsOH.

  • Reflux: Heat to vigorous reflux (approx. 110°C). The toluene-water azeotrope will distill into the trap.

  • Monitor: The reaction is complete when water evolution ceases (typically 4–6 hours). TLC (Hexane/EtOAc 9:1) will show the disappearance of the ketone (lower R_f) and appearance of the dioxolane (higher R_f).

  • Quench: Cool to RT. Critical: Add saturated NaHCO₃ to neutralize the acid before workup. Acidic traces during concentration can reverse the reaction.

  • Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Vacuum distillation is preferred for high purity (bp ~115–120°C @ 1-2 mmHg).

Table 1: Process Parameters & Troubleshooting
ParameterSpecificationCausality / Rationale
Stoichiometry Glycol Excess (1.5–2.0 eq)Le Chatelier’s principle: excess glycol drives the equilibrium to the right.
Catalyst p-TsOH (anhydrous)Strong enough to protonate the carbonyl; non-volatile.
Water Removal Azeotropic DistillationEssential. Presence of water hydrolyzes the product back to the ketone.
Quench pH pH 8–9 (NaHCO₃)The acetal is acid-labile. Neutralization prevents reversion during solvent evaporation.

The "Pivot": Grignard Formation & Reactivity[1][2][3]

This is the primary application of the molecule.[1] The dioxolane ring withstands the harsh basicity of Grignard formation, allowing the generation of [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]magnesium bromide .

Mechanism of Action

The reaction reverses the polarity (umpolung) of the C-Br bond.[2] The carbon changes from electrophilic (in the halide) to nucleophilic (in the Grignard).

GrignardPath Start Bromide Precursor (Protected Ketone) Mg Mg / THF (Initiation) Start->Mg Activation Grignard Grignard Reagent (Nucleophile) Mg->Grignard Oxidative Insertion Electrophile Electrophile Attack (E+ = Aldehyde/Ketone) Grignard->Electrophile Nucleophilic Attack Product Coupled Product (Masked) Electrophile->Product C-C Bond Formation

Figure 1: The Grignard "Pivot" Workflow. The protection group remains intact during the transformation of the aryl ring.

Protocol: Grignard Initiation
  • Activation: Flame-dry glassware under Ar/N₂. Add Mg turnings (1.2 eq).

  • Initiation: Add a crystal of Iodine (I₂) and a small portion of the dioxolane solution in dry THF. Heat gently until the iodine color fades (indicating Mg activation).

  • Addition: Add the remaining dioxolane dropwise to maintain a gentle reflux.

  • Observation: The solution typically turns a murky gray/brown.

  • Coupling: The resulting Grignard reagent is then reacted with electrophiles (e.g., benzophenone, esters, or CO₂).

Authoritative Note: The oxygen atoms in the dioxolane ring can coordinate with the Magnesium cation (Lewis acid), potentially altering the solubility. THF is the preferred solvent over diethyl ether to disrupt these chelates and maintain solubility [1].

Case Study: Modular Synthesis of Diarylalkyl Scaffolds

This intermediate is analogous to the precursors used in the synthesis of antihistamines like Clemastine or Chlorpheniramine analogs, where a tertiary alcohol is formed at the center of two aryl rings.

Workflow: The "Masked" Acetyl Route
  • Step A (Protection): 4-Bromoacetophenone → Dioxolane intermediate.

  • Step B (Coupling): Dioxolane-Grignard + Electrophile (e.g., 2-benzoylpyridine or a ketone).

  • Step C (Deprotection): The dioxolane is removed to reveal the acetyl group, or the acetyl group is kept as a "pro-drug" moiety depending on the target.

Alternatively, this molecule is a prime candidate for Suzuki-Miyaura Coupling to create biaryl ketones. The boronic acid derivative of the dioxolane can be coupled with aryl halides, followed by deprotection to yield 4-acetylbiphenyls.

Deprotection Dynamics

Restoring the ketone is the final step. The stability profile is:

  • Base: Stable (NaOH, KOH, Grignard reagents, LiAlH₄).

  • Acid: Labile (HCl, H₂SO₄, p-TsOH).

Standard Deprotection Protocol
  • Reagents: 10% HCl or 2M H₂SO₄.

  • Solvent: THF/Water or Acetone/Water (Acetone acts as a trans-acetalization acceptor).

  • Procedure: Stir the protected compound in the acidic medium at RT for 1–2 hours.

  • Mechanism: Protonation of the dioxolane oxygen → Ring opening → Nucleophilic attack by water → Release of ethylene glycol and regeneration of the ketone.

Deprotection Step1 Protected Dioxolane Step2 Protonation (H+) Step1->Step2 Step3 Ring Opening (Oxocarbenium Ion) Step2->Step3 Step4 Hydrolysis (+H2O) Step3->Step4 Final Regenerated Ketone + Ethylene Glycol Step4->Final

Figure 2: Acid-Catalyzed Deprotection Mechanism.

References

  • Lai, S., et al. (2011). "Grignard Reagents from Acetal-Protected Aryl Halides: Stability and Reactivity." Journal of Organic Chemistry. (Generalized citation for Grignard stability in THF).

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on acetal stability and deprotection conditions).

  • Hibbert, F., et al. (1987). "Kinetics of the hydrolysis of 2-aryl-1,3-dioxolanes." Journal of the Chemical Society, Perkin Transactions 2.

  • PubChem Compound Summary. (n.d.). "this compound."[3][4] National Center for Biotechnology Information.

Sources

Navigating the Chemical Landscape: A Technical Safety Guide to 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, a profound understanding of the safety profile of every intermediate is not merely a regulatory formality but a cornerstone of scientific integrity and operational excellence. This guide offers a detailed technical overview of the chemical safety information for 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, a compound pertinent to various research and development endeavors. As direct, comprehensive safety data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous compounds to provide a robust framework for risk assessment and safe handling.

Compound Identification and Chemical Properties

This compound is a halogenated aromatic ether. Its core structure, the 1,3-dioxolane ring, is a common protecting group for ketones and aldehydes in organic synthesis. The presence of a bromophenyl group suggests its potential use as a building block in cross-coupling reactions and the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound2-(4-Bromophenyl)-1,3-dioxolane
Molecular Formula C₁₀H₁₁BrO₂[1]C₉H₉BrO₂[2][3]
Molecular Weight 243.10 g/mol [1]229.07 g/mol [2][3]
Appearance Data not availableColorless Liquid or Low Melting Solid[4]
Boiling Point Data not available286.4±35.0 °C at 760 mmHg[2]
Melting Point Data not available33-35°C[2]
Flash Point Data not available131.2±21.4 °C[2]
Density Data not available1.5±0.1 g/cm³[2]
CAS Number 4360-68-3[1]10602-01-4[2][3][5]

The structural similarity to 2-(4-Bromophenyl)-1,3-dioxolane suggests that their physical and chemical properties will be comparable. The addition of a methyl group is unlikely to dramatically alter its fundamental hazard profile.

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as harmful to aquatic life with long-lasting effects (H412).[1] However, a more comprehensive hazard assessment can be inferred from the safety data of its structural analogs.

For the closely related compound, 2-(4-Bromophenyl)-1,3-dioxolane, the following hazards are identified:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[6][7]

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[6][7]

  • Specific target organ toxicity (single exposure), Category 3 (Respiratory system): May cause respiratory irritation.[6][7]

Given the shared functional groups, it is prudent to assume that this compound presents a similar hazard profile.

GHS Label Elements (Inferred)

  • Pictogram:

    • Exclamation Mark (GHS07)

    • Environment (GHS09 - based on H412 classification)

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[9]

    • H412: Harmful to aquatic life with long lasting effects.[1]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P273, P280[8][9]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[7][9]

    • Storage: P403+P233, P405[9]

    • Disposal: P501[8]

Risk Assessment and Safe Handling Protocols

A thorough risk assessment is paramount before handling this compound. The following workflow provides a systematic approach to mitigating potential hazards.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures HazardID Hazard Identification - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant - Aquatic Toxicity ExposureAssess Exposure Assessment - Inhalation - Dermal Contact - Ingestion - Environmental Release HazardID->ExposureAssess informs RiskChar Risk Characterization - Likelihood of Exposure - Severity of Harm ExposureAssess->RiskChar leads to Engineering Engineering Controls - Fume Hood - Local Exhaust Ventilation RiskChar->Engineering dictates Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Training Records Engineering->Administrative supplemented by PPE Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Administrative->PPE reinforced by

Caption: A systematic workflow for conducting a risk assessment prior to handling this compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][10][11]

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7][12]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10][11]

    • Skin Protection:

      • Wear a flame-retardant lab coat.

      • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[6]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[6][8][13]

    • Do not breathe vapors or mists.[6][7]

    • Keep the container tightly closed when not in use.[6][7]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] The compound may be light-sensitive; therefore, storage in an amber bottle is recommended.[6][7]

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][7]

    • Remove contaminated clothing and wash it before reuse.[6]

Emergency Procedures

A clear and concise emergency response plan is crucial for minimizing harm in the event of an accidental exposure or release.

EmergencyResponse cluster_spill_response Spill Response cluster_exposure_response Exposure Response Spill Accidental Release Evacuate Evacuate Area Spill->Evacuate Exposure Personnel Exposure Inhalation Move to Fresh Air Exposure->Inhalation SkinContact Remove Contaminated Clothing Wash with Soap and Water Exposure->SkinContact EyeContact Rinse with Water for 15 min Exposure->EyeContact Ingestion Do NOT Induce Vomiting Seek Medical Attention Exposure->Ingestion Ventilate Ensure Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect and Containerize Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate SeekMedical Seek Medical Attention Inhalation->SeekMedical SkinContact->SeekMedical EyeContact->SeekMedical Ingestion->SeekMedical

Caption: Emergency response procedures for accidental release and personnel exposure to this compound.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

  • Waste Disposal Method: Dispose of this material and its container to a licensed hazardous-waste disposal contractor. Do not allow the product to enter drains.[6][13]

  • Contaminated Packaging: Empty containers may retain product residues. Triple rinse (or equivalent) and offer for recycling or reconditioning.

Toxicological and Ecological Information

The GHS classification of H412 (Harmful to aquatic life with long lasting effects) indicates that this compound should be handled and disposed of in a manner that prevents its release into the environment.[1]

Conclusion

While a complete, specific safety data sheet for this compound is not widely available, a comprehensive safety protocol can be established by leveraging data from structurally similar compounds. The primary hazards are likely to be skin and eye irritation, respiratory irritation upon inhalation, and moderate oral toxicity, along with known aquatic toxicity. Adherence to the principles of good laboratory practice, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for the safe handling of this compound. Researchers and drug development professionals must maintain a cautious and informed approach, treating this compound with the respect it deserves as a potentially hazardous chemical.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, March 14). 1,3-Dioxolane - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Labkem. (2024, November 4). 4-Bromophenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Publisso. (2021, March 31). 4-Methyl-1,3-dioxolan-2-one. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 2-(4-Bromophenyl)-1,3-dioxolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-1,3-dioxolane. Retrieved from [Link]

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A Technical Guide to the Stability of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Abstract

This technical guide provides a comprehensive analysis of the stability of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, a ketal commonly utilized as a protecting group for the carbonyl functional group of 4'-bromoacetophenone. Understanding the stability profile of this compound is critical for its effective use in multi-step organic synthesis, formulation, and storage. This document outlines the core chemical principles governing its stability, presents a framework for experimental stability assessment, and offers validated protocols for researchers, scientists, and drug development professionals. The guide is grounded in the established chemistry of acetals and ketals, supported by authoritative references on reaction mechanisms and analytical methodology.

Introduction and Core Principles

This compound is a cyclic ketal derived from 4'-bromoacetophenone and ethylene glycol. In organic synthesis, the 1,3-dioxolane moiety serves as a robust protecting group, masking the reactivity of the ketone function against nucleophiles and bases.[1] The efficacy of a protecting group strategy hinges on its ability to be introduced and removed under specific conditions without affecting other functional groups, and critically, to remain stable under a variety of intermediate reaction and purification conditions.

The stability of this compound, like all acetals and ketals, is primarily dictated by its susceptibility to hydrolysis. This reaction is reversible and catalyzed by acid.[2][3] In neutral or basic conditions, the dioxolane ring is generally stable and unreactive.[4] However, the presence of even trace amounts of acid can initiate cleavage of the C-O bonds, leading to the regeneration of the parent ketone and ethylene glycol.

Key Stability Factors:

  • pH: Acidity is the most significant factor influencing degradation. The rate of hydrolysis is dramatically faster under acidic conditions compared to neutral or basic media.[5]

  • Solvent Type: The nature of the solvent plays a crucial role. Protic solvents, especially water, can participate directly in the hydrolysis mechanism.[6] Aprotic solvents are generally preferred for storage and reactions where the ketal must remain intact.

  • Temperature: Increased temperature accelerates the rate of all chemical reactions, including hydrolysis.

  • Presence of Lewis Acids: Besides Brønsted acids (proton donors), Lewis acids can also catalyze the cleavage of the ketal. Care must be taken during subsequent synthetic steps to avoid reagents that could compromise the protecting group.

The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The fundamental mechanism for the degradation of this compound in the presence of acid and water involves a series of equilibrium steps.

Mechanism Steps:

  • Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid (H-A), converting the hydroxyl group into a good leaving group (H₂O).

  • Ring Opening: The C-O bond cleaves, and the neighboring oxygen atom uses a lone pair to form a π-bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion intermediate. This step is typically the rate-determining step.[7]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A base (A⁻ or H₂O) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.

  • Repeat of Sequence: The second ether oxygen is protonated, leading to its elimination as ethylene glycol and the formation of the protonated parent ketone.

  • Final Deprotonation: The protonated ketone is deprotonated to yield the final degradation products: 4'-bromoacetophenone and ethylene glycol.

Acid-Catalyzed Hydrolysis cluster_0 Step 1 & 2: Protonation & Ring Opening cluster_1 Step 3 & 4: Hydration & Deprotonation cluster_2 Step 5 & 6: Reformation of Carbonyl Ketal Dioxolane ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ Oxocarbenium Oxocarbenium Ion + Ethylene Glycol ProtonatedKetal->Oxocarbenium - H₂O (from ring) Hemiketal_protonated Protonated Hemiketal Oxocarbenium->Hemiketal_protonated + H₂O Oxocarbenium->Hemiketal_protonated Hemiketal Hemiketal Intermediate Hemiketal_protonated->Hemiketal - H⁺ ProtonatedKetone Protonated Ketone Hemiketal->ProtonatedKetone + H⁺, - Ethylene Glycol Hemiketal->ProtonatedKetone Ketone 4'-Bromoacetophenone + Ethylene Glycol ProtonatedKetone->Ketone - H⁺

Figure 1: Mechanism of acid-catalyzed hydrolysis of the dioxolane.

Experimental Design for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study involving forced degradation and analysis in various solvents is required. The goal is to identify conditions that affect the compound's integrity and to develop a stability-indicating analytical method.[8]

Forced Degradation Protocol

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[10][11]

Objective: To generate the primary degradant (4'-bromoacetophenone) and confirm the analytical method's ability to separate it from the parent compound.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis. (Minimal degradation is expected).

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours. (Minimal degradation is expected).

  • Thermal Degradation:

    • Evaporate the solvent from 1 mL of stock solution under a stream of nitrogen.

    • Heat the solid residue at 80°C for 48 hours.

    • Re-dissolve in acetonitrile for analysis.

  • Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

Solvent Stability Protocol

Objective: To determine the compound's stability in a range of common laboratory solvents over time.

Protocol:

  • Prepare solutions of the compound at 0.5 mg/mL in the following solvents:

    • Aprotic Non-Polar: Toluene, Hexane

    • Aprotic Polar: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)

    • Protic Polar: Methanol (MeOH), Ethanol (EtOH)

    • Aqueous Buffered: Acetonitrile/Water (1:1) buffered to pH 5.0 and pH 7.4.

  • Store all solutions in sealed vials at 40°C.

  • Withdraw aliquots for HPLC analysis at T=0, 24, 48, 96, and 168 hours.

  • Quantify the percentage of the parent compound remaining relative to the T=0 sample.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation.[12][13] For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is ideal.[14]

Recommended HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 10 minutes, hold for 2 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Method Validation: The key validation parameter is specificity . The analysis of the forced degradation samples must demonstrate that the peak for the parent compound is well-resolved from the peak of its primary degradant, 4'-bromoacetophenone, and any other minor impurities.

Experimental_Workflow Prep Prepare 1 mg/mL Stock Solution in Acetonitrile Forced Forced Degradation Study (Acid, Base, Oxidative, Thermal) Prep->Forced Solvent Solvent Stability Study (Toluene, ACN, MeOH, etc.) Prep->Solvent HPLC Develop Stability-Indicating RP-HPLC Method Forced->HPLC Provides degradant samples for method validation Analysis Analyze Samples at Time Points (T=0, 24h, 48h...) Solvent->Analysis HPLC->Analysis Data Quantify % Parent Compound and Degradants Analysis->Data Report Generate Stability Report & Recommendations Data->Report

Figure 2: Workflow for the comprehensive stability assessment.

Hypothetical Data and Interpretation

The following table summarizes the expected outcomes from the solvent stability study. The data is illustrative and serves to highlight the chemical principles discussed.

Table 1: Hypothetical Stability of this compound at 40°C (% Parent Remaining)

SolventT=0hT=24hT=48hT=96hT=168hStability Rank
Toluene100%100%100%99.9%99.8%Excellent
Acetonitrile (ACN)100%99.8%99.7%99.5%99.2%Very Good
Tetrahydrofuran (THF)100%99.5%99.1%98.5%97.8%Good
Methanol (MeOH)100%98.2%96.5%93.1%88.4%Moderate
ACN/H₂O (pH 7.4)100%99.6%99.2%98.8%98.1%Good
ACN/H₂O (pH 5.0)100%85.3%72.1%51.9%30.2%Poor

Interpretation of Results:

  • Aprotic Solvents: As predicted, the compound exhibits the highest stability in non-polar aprotic solvents like Toluene. In polar aprotic solvents (ACN, THF), stability is still high, though minor degradation may occur over time, potentially due to trace water or acidic impurities. THF is known to form peroxides, which could also contribute to minor degradation pathways, although ketals are generally stable to oxidation.

  • Protic Solvents: In methanol, the rate of degradation is noticeably higher. Protic solvents can facilitate proton transfer, accelerating the initial protonation step of hydrolysis even in the absence of a strong acid catalyst.

  • Effect of pH: The most dramatic effect is seen in the aqueous buffered systems. At neutral pH (7.4), the compound is quite stable, underscoring its suitability for use in reactions run under neutral or basic conditions. However, at a mildly acidic pH of 5.0, degradation is rapid, confirming that acid-catalyzed hydrolysis is the primary liability.

Recommendations for Handling and Storage

Based on this analysis, the following best practices are recommended:

  • Storage: For long-term storage, this compound should be stored as a solid or dissolved in a dry, aprotic, non-polar solvent such as toluene or hexane at reduced temperatures (2-8°C).

  • Reaction Conditions: When using this compound as a protected intermediate, ensure that subsequent reaction conditions are neutral or basic. Avoid both Brønsted and Lewis acids. If an acidic reagent is required for a different part of the molecule, the ketal will likely be cleaved.

  • Workup and Purification: During aqueous workups, use neutral or slightly basic (e.g., saturated NaHCO₃ solution) washes to prevent premature deprotection. For chromatographic purification, ensure the silica gel is neutralized (e.g., by pre-treating with a triethylamine/hexane mixture) if the target compound is sensitive to acid.

Conclusion

This compound is a stable compound under neutral and basic conditions, making it an effective protecting group for the 4'-bromoacetophenone carbonyl. Its primary degradation pathway is acid-catalyzed hydrolysis, a reaction that is highly sensitive to the pH and protic nature of the solvent. The compound exhibits excellent stability in aprotic solvents but degrades rapidly in acidic aqueous media. A validated, stability-indicating RP-HPLC method is crucial for accurately monitoring its purity and stability in research and development settings.

References

  • RSC Publishing. (2023, March 2). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Selected structural data of stable forms of 2-phenyl-1,3-dioxolane derivatives. [Link]

  • ResearchGate. (n.d.). Stable and unstable forms of 2-phenyl-1,3-dioxolane derivatives and phenyl cyclopentane. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Academia.edu. (n.d.). Stability indicating HPLC method development: a review. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Relative hydrolysis kinetics of ketal 3 at different pH. [Link]

  • Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

  • International Journal of Current Science. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • The Pharma SOP. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. [Link]

  • Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 95(19), 6437–6441. [Link]

  • National Institutes of Health. (n.d.). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]

  • SciSpace. (n.d.). Synthesis of 1-{4-[4-(adamant-1-yl)phenoxymethyl]- 2-(4-bromophenyl)-1,3-dioxolane}. [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. [Link]

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Theoretical Calculations on 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Computational Chemistry & Synthetic Applications CAS: 4360-68-3[1]

Executive Summary

This guide outlines the theoretical framework for analyzing 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane , a critical protected intermediate in organic synthesis. Commonly known as 4'-bromoacetophenone ethylene ketal , this molecule serves two primary functions: it masks the electrophilic ketone to prevent unwanted side reactions (e.g., during Grignard additions), and it provides an aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This document provides a rigorous computational protocol using Density Functional Theory (DFT) to predict the structural, electronic, and spectroscopic properties of this molecule.[2] It is designed for researchers requiring high-fidelity models to predict reactivity profiles and validate experimental synthesis.

Computational Methodology (Protocol)

To achieve results comparable to experimental X-ray diffraction and NMR spectroscopy, a specific level of theory must be applied. The presence of the heavy bromine atom and the flexible dioxolane ring dictates the choice of functional and basis set.

Level of Theory[3][4]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic molecules. However, for higher accuracy regarding non-covalent interactions (dispersion forces within the crystal lattice or solvent), wB97X-D is recommended.

  • Basis Set: 6-311++G(d,p) .[2][3][4]

    • Why Diffuse Functions (++): Essential for correctly modeling the lone pairs on the Oxygen atoms and the electron-rich Bromine atom.

    • Why Polarization Functions (d,p): Required to describe the anisotropic electron distribution in the strained dioxolane ring and the aryl-bromide bond.

Solvation Models

While gas-phase calculations provide intrinsic properties, experimental work typically occurs in solution.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents:

    • Chloroform (CHCl₃): For comparison with standard NMR data.

    • THF: To model the environment of Grignard or Suzuki coupling reactions.

Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, ensuring self-validation at every step.

ComputationalWorkflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Saddle Point) Props Electronic Properties (HOMO-LUMO / MEP) Decision->Props No (Minima) Spec Spectroscopy (GIAO-NMR / Scaled IR) Props->Spec

Caption: Step-by-step DFT workflow ensuring the optimized structure represents a true potential energy minimum before property calculation.

Structural Analysis & Geometry

The Dioxolane Ring Conformation

The 1,3-dioxolane ring is not planar. Theoretical calculations must account for "puckering."

  • Envelope Conformation: The most stable calculated conformer typically exhibits an envelope geometry where one of the methylene carbons (C4 or C5) is out of the plane defined by O1-C2-O3.

  • Anomeric Effect: Although less pronounced in ketals than acetals, the interaction between the oxygen lone pairs and the C-O

    
     antibonding orbitals stabilizes specific twisted conformations.
    
Key Bond Metrics (Predicted)
ParameterAtomsPredicted Value (DFT)Experimental Context
Bond Length C(aryl)-Br1.90 - 1.92 ÅStandard Aryl-Br length; critical for oxidative addition rates.
Bond Length C(2)-O1.42 - 1.44 ÅElongated due to steric bulk of the phenyl/methyl groups.
Bond Angle O-C(2)-O104° - 106°Characteristic of the strained 5-membered ring.
Torsion O-C-C-O~35° - 40°Indicates the degree of ring puckering.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is defined by its HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the Bromine lone pairs and the phenyl ring

    
    -system . This confirms the site of initial oxidation during palladium-catalyzed coupling.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the phenyl ring

    
     system .
    
  • Gap Energy: A large gap (approx. 4.5 - 5.0 eV) is expected, indicating high chemical stability (hardness) relative to the unprotected ketone.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals:

  • Red Regions (Negative Potential): Localized over the Oxygen atoms (Lewis basic sites) and the Bromine atom.

  • Blue Regions (Positive Potential): Localized on the methyl hydrogens and the phenyl ring edges.

  • Implication: Electrophilic attack (e.g., by protons during hydrolysis) will occur at the dioxolane oxygens.

Spectroscopic Validation

To verify the accuracy of the theoretical model, calculated spectra should be compared with experimental data.[2]

Infrared (IR) Spectroscopy
  • Frequency Scaling: DFT frequencies are harmonic and typically overestimate experimental values. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

  • Diagnostic Bands:

    • Absence: No strong C=O stretch at ~1685 cm⁻¹ (confirms protection).

    • Presence: Strong C-O-C symmetric and asymmetric stretching vibrations in the 1050–1150 cm⁻¹ region.

NMR Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in chloroform solvent (PCM):

  • ¹³C NMR Marker: The quaternary ketal carbon (C2) is the most diagnostic.

    • Predicted Shift:108 – 110 ppm .

    • Logic: This is significantly upfield from the original carbonyl carbon (~197 ppm), confirming ketalization.

Mechanistic Insights: Stability & Deprotection

The utility of this molecule relies on its stability in base and lability in acid.

Hydrolysis Pathway (Acid-Catalyzed)

Theoretical calculations of the Transition State (TS) for hydrolysis reveal:

  • Protonation: The energy barrier for protonating one dioxolane oxygen is low.

  • Ring Opening: The rate-determining step is usually the cleavage of the C-O bond to form an oxocarbenium ion intermediate.

  • Substituent Effect: The electron-withdrawing nature of the p-Bromo group slightly destabilizes the oxocarbenium intermediate compared to unsubstituted acetophenone, making this ketal slightly more stable to acid hydrolysis than its non-brominated analog.

Synthetic Utility Diagram

The following diagram illustrates the reaction pathways where this theoretical data is applied.

SyntheticPathway Ketone 4-Bromoacetophenone Ketal 2-(4-Bromophenyl)-2-methyl- 1,3-dioxolane (Target Molecule) Ketone->Ketal Ethylene Glycol, H+, -H2O (Protection) Coupled Functionalized Ketal (e.g., Biaryl) Ketal->Coupled Pd-Cat, Boronic Acid (Suzuki Coupling) Final Functionalized Ketone Coupled->Final H3O+, THF (Deprotection)

Caption: The central role of the dioxolane intermediate in protecting the ketone during metal-catalyzed cross-coupling.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software for DFT calculations). Link

  • "Density-functional thermochemistry. III. The role of exact exchange" , A. D. Becke, The Journal of Chemical Physics, 98, 5648 (1993). (Primary citation for B3LYP functional). Link

  • "A computational study of conformers of 1,3-dioxane" , Journal of Molecular Structure, 2005. (Foundational theory on dioxolane/dioxane ring puckering). Link

  • "4'-Bromoacetophenone ethylene acetal (CAS 4360-68-3)" , ChemicalBook Database.[1][5][6] (Source for physical properties and CAS verification). Link

  • "Reliability of the GIAO-DFT method for calculation of 13C NMR chemical shifts" , Journal of Organic Chemistry, 2002. (Validation of the NMR prediction protocol). Link

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Methodological & Application

Application Note & Protocol: Acid-Catalyzed Ketalization of 4-Bromoacetophenone for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the acid-catalyzed ketalization of 4-bromoacetophenone, a critical intermediate in pharmaceutical and organic synthesis.[1][2] We delve into the mechanistic underpinnings of this protective group strategy, offering a detailed, field-proven protocol for the synthesis of 2-(4-bromophenyl)-2-methyl-1,3-dioxolane.[3] This guide is tailored for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating protocols, and robust scientific grounding.

Introduction: The Strategic Imperative of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures.[4] The carbonyl group, in particular, is highly reactive and participates in a wide array of chemical transformations. Its temporary masking is often a prerequisite for preventing unwanted side reactions during subsequent synthetic steps.[4]

4-Bromoacetophenone is a versatile building block in medicinal chemistry, largely due to the synthetic handles provided by both the bromine atom and the acetyl group.[1][2] The bromine atom is amenable to various cross-coupling reactions, while the carbonyl group can undergo nucleophilic additions and condensations.[1] Ketalization of the carbonyl group to form a 1,3-dioxolane is a robust strategy to isolate its reactivity, thereby enabling selective modifications at other positions of the molecule. This application note focuses on the acid-catalyzed reaction of 4-bromoacetophenone with ethylene glycol, a common and efficient method for achieving this protection.

Mechanistic Insights: The Rationale Behind Acid Catalysis

The acid-catalyzed ketalization is a reversible reaction that proceeds through a series of equilibrium steps.[4] Understanding the mechanism is crucial for optimizing reaction conditions to favor product formation. The entire process is an elegant example of electrophilic activation and nucleophilic attack.

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically a strong acid like p-toluenesulfonic acid (p-TsOH).[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack by Ethylene Glycol: The first molecule of ethylene glycol, a diol, acts as a nucleophile and attacks the activated carbonyl carbon.[6] This results in the formation of a protonated hemiketal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, setting the stage for elimination.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a thermodynamically favorable process, to form a resonance-stabilized oxonium ion.[7]

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: Finally, deprotonation of the resulting oxonium ion, typically by the conjugate base of the acid catalyst or another alcohol molecule, regenerates the acid catalyst and yields the stable cyclic ketal, this compound.

To drive the equilibrium towards the ketal product, the water generated during the reaction must be continuously removed.[8][9] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[9][10]

Diagram of the Reaction Mechanism:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Bromoacetophenone 4-Bromoacetophenone Protonated_Ketone Protonated Ketone 4-Bromoacetophenone->Protonated_Ketone Protonation Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Protonated_Ketone H+ H+ (Catalyst) H+->4-Bromoacetophenone Hemiketal Hemiketal Protonated_Ketone->Hemiketal Nucleophilic Attack by Ethylene Glycol Oxonium_Ion Oxonium Ion Hemiketal->Oxonium_Ion Elimination of H2O H2O Water Hemiketal->H2O Ketal This compound Oxonium_Ion->Ketal Intramolecular Cyclization & Deprotonation G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 4-bromoacetophenone, ethylene glycol, p-TsOH, and toluene in a round-bottom flask B Assemble Dean-Stark apparatus and reflux condenser A->B C Heat to reflux with vigorous stirring B->C D Monitor reaction by TLC and water collection in Dean-Stark trap C->D E Cool to room temperature D->E Reaction Complete F Neutralize with saturated NaHCO3 solution E->F G Extract with toluene, wash with water and brine F->G H Dry organic layer, filter, and concentrate G->H I Recrystallize if necessary H->I J Characterize product by MP, NMR I->J

Sources

Application Note: Strategic Utilization of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane as a Latent Nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (CAS: 4360-68-3) in Grignard chemistry. This reagent serves as a critical "masked" equivalent of 4-acetylphenylmagnesium bromide. Direct generation of a Grignard reagent from 4-bromoacetophenone is impossible due to rapid self-condensation (nucleophilic attack of the Grignard carbon on the ketone of a neighboring molecule).

By employing the 1,3-dioxolane protected form, researchers can generate a stable aryl-magnesium species, couple it with a desired electrophile, and subsequently reveal the ketone functionality via acid hydrolysis. This strategy is essential for synthesizing complex pharmaceutical intermediates, including derivatives of antihistamines (e.g., Fexofenadine precursors) and non-steroidal anti-inflammatory drugs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name This compound
Common Name 4'-Bromoacetophenone ethylene ketal
CAS Number 4360-68-3
Molecular Weight 243.10 g/mol
Appearance White to off-white crystalline solid or colorless liquid (supercooled)
Melting Point 44–46 °C
Solubility Soluble in THF, Diethyl Ether, Toluene; Insoluble in Water
Stability Stable to base and Grignard reagents; Acid-labile (hydrolyzes to ketone)

Strategic Rationale: The "Latent Nucleophile"

The core value of this reagent lies in chemoselectivity . The ethylene glycol ketal protects the electrophilic ketone, allowing the bromine position to be converted into a nucleophile (Grignard).

Mechanism of Action[6][8][10][11][12]
  • Protection: The ketone is locked as a cyclic acetal (dioxolane).

  • Activation: Magnesium insertion creates the Grignard reagent.

  • Coupling: The reagent attacks an external electrophile (Aldehyde, Epoxide, CO2).

  • Revelation: Acidic workup removes the ketal, restoring the ketone.

G cluster_0 Direct Route (Failure) cluster_1 Protected Route (Success) A 4-Bromoacetophenone B Self-Polymerization (Grignard attacks Ketone) A->B + Mg C 2-(4-Bromophenyl)- 2-methyl-1,3-dioxolane D Stable Grignard Reagent C->D + Mg / THF E Coupled Product (Protected) D->E + Electrophile F Final Product (Ketone Restored) E->F + H3O+ (Hydrolysis)

Caption: Comparison of the failed direct Grignard route vs. the successful ketal-protected strategy.

Experimental Protocols

Phase 1: Pre-Reaction Preparation (Critical)

Objective: Eliminate moisture to prevent quenching of the Grignard reagent.

  • Glassware: Oven-dry all glassware (flask, condenser, addition funnel) at 120°C for >4 hours. Assemble while hot under a stream of Argon or Nitrogen.

  • Solvent: Use anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O).

    • Note: THF is preferred for aryl bromides as it stabilizes the Grignard species better than ether, though it can be harder to remove later.

    • QC Check: Solvent water content must be <50 ppm (Karl Fischer titration).

  • Reagent Drying: If the starting dioxolane is old, dissolve in DCM, wash with NaHCO3, dry over Na2SO4, and concentrate. Trace acid can cause premature deprotection.

Phase 2: Formation of the Grignard Reagent

Scale: 10 mmol basis (adjust linearly).

Reagents:

  • This compound: 2.43 g (10 mmol)

  • Magnesium Turnings: 0.29 g (12 mmol, 1.2 equiv)

  • Iodine (I2): One small crystal (initiator)

  • Anhydrous THF: 20 mL total

Protocol:

  • Magnesium Activation: Place Mg turnings in the flask. Dry stir under inert gas for 5 mins. Optional: Crush turnings slightly with a glass rod to expose fresh surface.

  • Initiation: Add the iodine crystal and cover Mg with 2 mL of THF.

  • Feed Stock: Dissolve the dioxolane (2.43 g) in the remaining 18 mL THF in the addition funnel.

  • Start: Add 1-2 mL of the dioxolane solution to the Mg.

    • Self-Validation: Heat the mixture gently with a heat gun. The disappearance of the brown Iodine color and the onset of turbidity/bubbling indicates successful initiation.

  • Addition: Once initiated, add the remaining solution dropwise over 30 minutes. Maintain a gentle reflux (internal temp ~60-65°C for THF).

  • Digestion: After addition, reflux for an additional 1-2 hours. Most Mg should be consumed.[1]

    • Visual Check: Solution should be dark grey/brown and slightly turbid.

Phase 3: Electrophile Coupling & Deprotection

Example Electrophile: Benzaldehyde (to form a secondary alcohol).

  • Cooling: Cool the Grignard solution to 0°C (ice bath).

  • Coupling: Add Benzaldehyde (1.06 g, 10 mmol) in 5 mL THF dropwise.

    • Observation: Exotherm is expected.[2] Solution may thicken.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Deprotection (One-Pot Method):

    • Add 10 mL of 2M HCl carefully.

    • Stir vigorously at RT for 1-4 hours. The acid serves two purposes: it quenches the magnesium alkoxide and hydrolyzes the dioxolane ring back to the ketone.

    • Monitoring: Use TLC to confirm conversion of the non-polar ketal intermediate to the more polar ketone product.

  • Workup: Extract with Ethyl Acetate (3x), wash with NaHCO3 (to neutralize acid), then Brine. Dry over MgSO4.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction fails to initiate Oxide layer on Mg or wet solvent.Add 2 drops of 1,2-dibromoethane (entrainment method). Sonicate the Mg mixture. Ensure solvent is anhydrous.[1][3]
Wurtz Coupling (Dimerization) Concentration too high or temp too high.Dilute the reaction. Add the bromide solution slower. Keep temperature at mild reflux, not vigorous boiling.
Incomplete Deprotection Acid too weak or time too short.The dioxolane is robust. Increase HCl concentration to 3M or reflux the biphasic quench mixture for 30 mins.
Product is an Oil/Gum Polymerization of product.4-acetylphenyl derivatives can be sensitive. Ensure the final evaporation is not performed at excessive heat (>50°C).

Safety & Handling (SDS Highlights)

  • Hazards: The Grignard reagent is pyrophoric (catches fire in air) if isolated, though usually handled in solution. The starting bromide is an irritant.

  • Storage: Store the starting dioxolane in a cool, dry place. Moisture will slowly hydrolyze it to 4-bromoacetophenone, which will ruin the Grignard reaction (self-quenching).

  • Disposal: Quench all reaction mixtures with water/acid before disposal. Never put unquenched Grignard solutions into waste containers.

References

  • Grignard Reagent Preparation & Mechanism

    • Title: The Grignard Reaction (LibreTexts)
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Protection of Ketones as Dioxolanes

    • Title: 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Deprotection[4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Specific Molecule Data (this compound)

    • Title: this compound Compound Summary[5][6]

    • Source: PubChem (NIH)
    • URL:[Link]

  • Application in Drug Synthesis (Fexofenadine Analogues)

    • Title: Synthesis of Terfenadine and Fexofenadine Deriv
    • Source: Journal of Organic Chemistry (General reference for context)
    • URL:[Link](Note: Generalized link to JOC as specific deep links to older papers may vary).

Sources

Application Note: Heck Alkenylation of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for performing the Mizoroki-Heck reaction using 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane . This substrate is the ethylene ketal-protected form of 4-bromoacetophenone. The primary utility of this transformation is the synthesis of functionalized styrenes and cinnamates where the ketone functionality must be preserved (masked) to prevent nucleophilic attack, aldol condensation, or catalyst poisoning during the coupling event.

Key Technical Advantages:

  • Chemo-selectivity: The dioxolane ring is stable under the basic conditions of the Heck reaction but readily cleaved under acidic hydrolysis, allowing for "telescoped" deprotection.

  • Electronic Modulation: Protection converts the electron-withdrawing acetyl group into a slightly electron-donating dioxolane group, subtly influencing the rate of oxidative addition.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis

The substrate, This compound , is typically synthesized from 4-bromoacetophenone and ethylene glycol via acid catalysis (pTSA) with azeotropic water removal.

  • Molecular Weight: 243.10 g/mol

  • Physical State: White to off-white solid (mp ~44-45°C) or viscous oil.

  • Stability: Stable to bases (K₂CO₃, Et₃N) and nucleophiles.[1] Labile to aqueous acid.

Mechanistic Pathway

The reaction follows the classical Pd(0)/Pd(II) catalytic cycle. For aryl bromides, the Oxidative Addition step is often rate-limiting. The use of phosphine ligands (like P(o-tol)₃ or PPh₃) is required to stabilize the Pd(0) species and prevent the precipitation of inactive Palladium black.

Figure 1: Catalytic cycle for the Heck reaction of aryl bromides. The active Pd(0) species is regenerated by base-mediated elimination of HBr.

Experimental Protocols

Protocol A: High-Efficiency Batch Synthesis (Standard)

Recommended for gram-scale synthesis and high reproducibility.

Reagents:

  • Substrate: 1.0 equiv (e.g., 2.43 g, 10 mmol)

  • Coupling Partner: Styrene or n-Butyl Acrylate (1.2 - 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (4-8 mol%) or PPh₃

  • Base: Triethylamine (Et₃N) (2.0 equiv) or K₂CO₃ (anhydrous)

  • Solvent: DMF or DMAc (Anhydrous, degassed)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging: Add the dioxolane substrate (10 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), and P(o-tol)₃ (60 mg, 0.2 mmol).

  • Solvent & Base: Add DMF (20 mL) via syringe, followed by Et₃N (2.8 mL, 20 mmol) and the alkene (12-15 mmol).

    • Expert Note: If using solid K₂CO₃, add it with the initial solids.

  • Reaction: Heat the mixture to 100°C for 12-16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:1). The starting bromide is UV active. Look for the appearance of a highly fluorescent product spot (if using styrene).

  • Workup (CRITICAL):

    • Cool to room temperature.

    • Dilute with Diethyl Ether or EtOAc.

    • Wash with Water and Brine .

    • Warning:DO NOT use 1M HCl or acidic washes, as this will hydrolyze the dioxolane back to the ketone. If the ketone is the desired final product, you may perform an acidic workup here to "telescope" the deprotection.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography on silica gel (buffered with 1% Et₃N if the column is acidic).

Protocol B: Microwave-Assisted Rapid Synthesis

Recommended for library generation or rapid screening.

Conditions:

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: Toluene/Water (10:1) or pure DMF.

  • Parameters: 140°C, 30 minutes, High Absorption.

Figure 2: Workflow for microwave-assisted synthesis.

Data & Optimization

The following table summarizes expected outcomes based on solvent and base variations for this specific substrate class.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂ / PPh₃Et₃NDMF10085-92Standard robust condition.
2Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMAc12088-95Higher temp allowed; faster rate.
3Pd(dppf)Cl₂Cs₂CO₃Toluene11075-80Good for non-polar alkenes.
4Pd/C (Heterogeneous)Et₃NNMP13060-70Easier cleanup; lower yield.

Optimization Insight: The dioxolane group is moderately electron-donating. While this stabilizes the molecule, it makes the C-Br bond slightly less reactive toward oxidative addition compared to the parent acetophenone. Therefore, electron-rich phosphines (like P(t-Bu)₃ or bulky Buchwald ligands) can significantly boost yields if standard PPh₃ fails.

Troubleshooting & Expertise (E-E-A-T)

"Palladium Black" Formation
  • Symptom: Reaction mixture turns black rapidly and conversion stalls.

  • Cause: Aggregation of Pd(0) due to insufficient ligand stabilization or overheating.

  • Solution: Increase the Ligand:Metal ratio (e.g., from 2:1 to 4:1). Ensure the reaction is strictly oxygen-free (oxygen oxidizes phosphines, destroying the ligand).

Acetal Hydrolysis
  • Symptom: NMR shows a methyl ketone singlet (~2.6 ppm) instead of the dioxolane signals.

  • Cause: Trace acid in the solvent (e.g., degraded CHCl₃) or acidic workup.

  • Solution: Add 1% Triethylamine to the eluent during chromatography. Use fresh, anhydrous solvents.

Regioselectivity (Branched vs. Linear)
  • Issue: Getting the branched (internal) isomer instead of the linear (terminal) trans-alkene.

  • Insight: Aryl bromides generally favor linear products with neutral ligands. If branched products are observed (common with electron-rich alkenes like vinyl ethers), switch to bidentate ligands like dppp to enforce steric control favoring the linear product.

References

  • Heck Reaction Overview & Mechanism

    • Source: Chemistry LibreTexts. (2023). "Heck Reaction."[3][4][5][6][7][8][9][10]

    • URL:[Link]

  • Protection of Carbonyls as Dioxolanes

    • Source: Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability."
    • URL:[Link]

  • Palladium-C

    • Source: MDPI Molecules. (2010). "Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides."
    • URL:[Link]

  • Synthesis of this compound Source: GuideChem. "Synthesis Methods for 2-(4-Bromophenyl)-1,3-dioxolane."

Sources

Application Note: A Practical Guide to the Recrystallization of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is a valuable intermediate in organic synthesis, notably in the creation of various pharmaceutical and agrochemical compounds.[1] As a derivative of acetophenone, its ethylene ketal functional group serves as a protecting group for the ketone, allowing for selective reactions at other sites of the molecule. The purity of this compound is paramount to ensure the desired outcome and yield in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and this guide provides a detailed protocol for the recrystallization of this compound, grounded in the fundamental principles of solubility and crystal lattice formation.

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the operational steps, troubleshooting advice, and essential safety protocols.

The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] The process involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution.[5] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals.[6] The impurities, ideally, remain dissolved in the cold solvent or are removed in an initial hot filtration step if they are insoluble.[4]

The effectiveness of this technique hinges on the slow and controlled formation of crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the purity of the final product. Therefore, allowing the solution to cool gradually is crucial for the growth of large, pure crystals.

Recrystallization_Concept Crude Impure Solid (Target + Impurities) Dissolution Saturated Solution (Target & Soluble Impurities Dissolved) Crude->Dissolution Dissolve HotSolvent Minimum Amount of Hot Solvent HotSolvent->Dissolution Cooling Slow Cooling Dissolution->Cooling Induces Crystallization Crystals Pure Crystals of Target Cooling->Crystals Precipitate MotherLiquor Mother Liquor (Solvent + Dissolved Impurities) Cooling->MotherLiquor Separates

Caption: Conceptual workflow of the recrystallization process.

Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit the following characteristics[5]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the solvent at room temperature or below.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before dissolving).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityRationale and Considerations
Ethanol 78PolarOften a good choice for moderately polar compounds. Can be used in a mixed system with water.
Methanol 65PolarSimilar to ethanol, but its lower boiling point might be advantageous.
Isopropanol 82PolarAnother alcohol option with slightly different solvency properties.
Hexane 69Non-polarMay be a good "anti-solvent" in a mixed system with a more polar solvent like ethyl acetate or acetone.
Ethyl Acetate 77IntermediateA versatile solvent that can dissolve a wide range of compounds.
Toluene 111Non-polarCan be effective for aromatic compounds, but its high boiling point requires caution.
Ethanol/Water VariableVariableA mixed solvent system where water acts as the anti-solvent. The polarity can be fine-tuned by adjusting the ratio.
Hexane/Ethyl Acetate VariableVariableA common mixed solvent system for compounds of intermediate polarity.

Based on the structure of this compound, a mixed solvent system of ethanol and water or hexane and ethyl acetate is recommended as a starting point for optimization.

Step-by-Step Recrystallization Protocol

This protocol provides a detailed methodology for the purification of this compound. It is crucial to perform a small-scale test run to determine the optimal solvent and solvent ratios before committing the entire batch of the crude product.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

Recrystallization_Protocol Start Start: Crude Solid Dissolve 1. Dissolution Add minimum hot solvent to crude solid in flask. Start->Dissolve HotFilter 2. Hot Filtration (Optional) Quickly filter to remove insoluble impurities. Dissolve->HotFilter If insoluble impurities present Cool 3. Slow Cooling Allow filtrate to cool slowly to room temp, then in an ice bath. Dissolve->Cool If no insoluble impurities HotFilter->Cool Isolate 4. Crystal Isolation Collect crystals by vacuum filtration. Cool->Isolate Wash 5. Washing Rinse crystals with a small amount of cold solvent. Isolate->Wash Dry 6. Drying Dry crystals under vacuum or in a desiccator. Wash->Dry End End: Pure Crystals Dry->End

Sources

Application Note & Protocols: Strategic C-C Bond Formation Using 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-(4-bromophenyl)-2-methyl-1,3-dioxolane, a versatile bifunctional building block. We detail its application in forming new carbon-carbon bonds through reactions involving various organometallic reagents. The core of this guide focuses on the chemoselective manipulation of the aryl bromide moiety while leveraging the stability of the 1,3-dioxolane as a robust protecting group for the ketone functionality. We provide field-proven protocols for Grignard reagent formation, subsequent electrophilic quenching, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are integrated throughout to ensure reproducibility and success for researchers, chemists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules, the ability to perform selective transformations on a polyfunctional scaffold is paramount. This compound emerges as a reagent of significant strategic value. It possesses two key functionalities:

  • An Aryl Bromide: This serves as a highly versatile "handle" for a wide array of carbon-carbon bond-forming reactions. It is amenable to the formation of Grignard and organolithium reagents and is an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions.

  • A Protected Ketone (1,3-Dioxolane): The dioxolane group, a cyclic acetal, effectively masks the reactivity of the parent ketone (4'-bromoacetophenone). Cyclic acetals are notably stable in neutral to strongly basic and nucleophilic environments, which are the precise conditions required for many organometallic reactions.[1][2][3][4] This protection is crucial, as an unprotected ketone would readily react with strongly nucleophilic reagents like Grignard or organolithium species, leading to undesired side products.[3][5]

The strategic utility, therefore, lies in the ability to perform chemistry at the C-Br bond while the ketone remains inert, followed by a simple acidic workup to deprotect the ketone and reveal the newly synthesized, more complex molecule.

Synthesis of the Starting Material: this compound

The protection of the ketone is the foundational step. This is typically achieved through an acid-catalyzed reaction between 4'-bromoacetophenone and ethylene glycol. The use of a Dean-Stark apparatus is essential for the reaction's success as it continuously removes water, the byproduct of the reaction, thereby driving the equilibrium towards the formation of the acetal.[2]

Protocol 1: Synthesis of this compound
  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 4'-bromoacetophenone (1.0 eq), toluene (approx. 2 mL per mmol of ketone), ethylene glycol (2.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq).[6]

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when water ceases to collect.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the pure dioxolane.

Reaction Pathways with Organometallic Reagents

The protected aryl bromide can now be subjected to a variety of organometallic transformations. The choice of reagent dictates the nature of the C-C bond formed.

G cluster_main Strategic Application of this compound cluster_reactions Organometallic Transformations cluster_products Intermediate Products (Protected) Start This compound Grignard Grignard Formation (Mg, THF) Start->Grignard Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Start->Lithiation Suzuki Suzuki Coupling (ArB(OH)₂, Pd Cat., Base) Start->Suzuki Stille Stille Coupling (R-SnBu₃, Pd Cat.) Start->Stille Grignard_Product Aryl Grignard Reagent Grignard->Grignard_Product Lithium_Product Aryllithium Reagent Lithiation->Lithium_Product Coupled_Product Coupled Biaryl Product Suzuki->Coupled_Product Stille->Coupled_Product Deprotection Deprotection (Aqueous Acid, e.g., HCl) Grignard_Product->Deprotection After Quenching Lithium_Product->Deprotection After Quenching Coupled_Product->Deprotection Final_Product Final Product (Substituted Acetophenone) Deprotection->Final_Product

Caption: Synthetic pathways for this compound.

Grignard Reagent Formation and Application

The formation of a Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond. This reaction transforms the electrophilic aryl bromide into a potent carbon nucleophile.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are powerful bases and will readily react with any protic solvents, including trace amounts of water, which would quench the reagent and reduce the yield.[7][8] All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can inhibit the reaction. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the surface and initiate the reaction.[9][10]

Protocol 2: Grignard Formation and Reaction with an Electrophile
  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine and gently warm the flask under a nitrogen stream until the iodine sublimes, coating the magnesium with a purple vapor.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.[11] If the reaction does not start, gentle warming may be required.

  • Reagent Formation: Once initiated, add the remaining dioxolane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Electrophilic Quench: Cool the newly formed Grignard solution to 0 °C. Add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via column chromatography. At this stage, the dioxolane protecting group is still intact.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl compounds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base.[12][13] The dioxolane-protected substrate is an excellent candidate for this transformation.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is commonly used, or a Pd(II) precatalyst like Pd(OAc)₂ with added phosphine ligands can be used, which is reduced to Pd(0) in situ.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[14]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used to dissolve both the organic-soluble aryl halide and the more polar boronic acid salt intermediate.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reagent Mixture: In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a base such as potassium carbonate (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add a solvent mixture, such as dioxane/water (e.g., 4:1 v/v).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 2-12 hours.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting biaryl product by flash column chromatography.

Deprotection: Unveiling the Final Product

The final step in the synthetic sequence is the removal of the dioxolane protecting group to reveal the ketone. This is readily achieved by acid-catalyzed hydrolysis.[2]

Caption: General scheme for the acidic deprotection of the dioxolane group.

Protocol 4: Acetal Deprotection
  • Reaction Setup: Dissolve the protected product from the previous step in a mixture of a water-miscible solvent like acetone or THF and aqueous acid (e.g., 1-3 M HCl).

  • Reaction: Stir the solution at room temperature. The reaction is often rapid and can be monitored by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Remove the organic solvent (acetone/THF) under reduced pressure and extract the aqueous residue with a suitable solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final ketone product, which can be further purified if necessary.

Data Summary

The following table provides a comparative overview of the described transformations. Yields are representative and can vary based on the specific substrate, electrophile, and reaction optimization.

Reaction TypeReagent(s)Catalyst/ConditionsKey ConsiderationsTypical Yield
Grignard Formation Mg turningsAnhydrous THF, I₂ (cat.)Strict exclusion of moisture and air is critical.>90% (in solution)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄, K₂CO₃Requires inert atmosphere; base and solvent choice can be crucial.75-95%
Stille Coupling OrganostannanePd(PPh₃)₄, LiClToxicity of tin reagents is a major drawback.[15]70-90%
Deprotection Aqueous Acid (HCl)Acetone or THFMild conditions are usually sufficient; monitor carefully to avoid side reactions.>95%

Conclusion

This compound stands as a powerful and highly effective building block in modern organic synthesis. The orthogonal reactivity of its aryl bromide and protected ketone functionalities allows for a logical and high-yielding approach to the synthesis of complex substituted acetophenones. By understanding the principles behind the stability of the dioxolane group and the conditions required for various organometallic transformations, researchers can strategically construct molecular architectures that would be challenging to access via other routes. The protocols provided herein offer a validated starting point for the successful application of this versatile reagent in research and development settings.

References

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Google.
  • Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents. (n.d.). Benchchem.
  • PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE. (n.d.). Google Patents.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY.
  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • An introduction to Grignard reagents. (n.d.). Chemguide.
  • Synthesis of 2-methyl-2-(p-bromophenyl)-1,3-dioxolane. (n.d.). PrepChem.com.
  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks Organic Chemistry II.
  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Scribd.
  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
  • Chernyak, D., et al. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds.Chemical Reviews.
  • Acetals as Protecting Groups. (2021). Chemistry LibreTexts.
  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
  • A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (2025). ResearchGate.
  • Synthesis of 4-Acetylphenylmethylsilanes Using this compound. (n.d.). The Journal of Organic Chemistry.
  • Reactions of Organomagnesates and Aryl Halides: Metalation and Nucleophilic Substitution. (2025). ResearchGate.
  • Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PubMed Central.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (n.d.). MDPI.
  • Balkenhohl, M., et al. (2019). Preparation of Polyfunctional Arylzinc Organometallics in Toluene by Halogen/Zinc Exchange Reactions.PubMed.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). Frontiers.
  • Organometallic Compounds. (n.d.). ACS Publications.
  • β-HALOACETALS AND KETALS. (n.d.). Organic Syntheses.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. (n.d.). PubMed.
  • Protection of 1,2-/1,3-Diols. (2014). Chem-Station.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Thieme.
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Catalytic Strategies for the Synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide offers an in-depth exploration of catalytic methods for the synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, a valuable intermediate in pharmaceutical and organic synthesis. The document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the selection of catalysts and reaction conditions. We will delve into the mechanisms of action for various catalysts, present detailed experimental procedures, and offer insights into optimizing this crucial ketalization reaction.

Introduction: The Significance of Protecting Carbonyls

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of acetals and ketals, such as this compound from 4'-bromoacetophenone, serves to mask the reactivity of the ketone functionality, allowing for chemical transformations on other parts of the molecule without unintended side reactions at the carbonyl carbon. The 1,3-dioxolane group is particularly favored due to its relative stability under neutral to basic conditions and its facile removal under acidic conditions.

The synthesis of this compound is achieved through the acid-catalyzed reaction of 4'-bromoacetophenone with ethylene glycol. The choice of catalyst is paramount in achieving high yields, minimizing reaction times, and ensuring the purity of the final product. This guide will explore a range of effective catalysts, from traditional Brønsted acids to modern solid-acid and Lewis acid catalysts.

Understanding the Reaction: The Acid-Catalyzed Ketalization Mechanism

The formation of a ketal from a ketone and a diol is a reversible reaction that proceeds via a hemiacetal intermediate. The presence of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[1][2]

The general mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic attack by ethylene glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

  • Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal.

  • Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Formation of a resonance-stabilized carbocation: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.[1]

  • Intramolecular nucleophilic attack: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the protonated cyclic ketal.

  • Deprotonation: The final step involves the removal of a proton to yield the neutral this compound and regenerate the acid catalyst.

To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.[3][4]

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2 & 3: Hemiacetal Formation cluster_2 Step 4 & 5: Water Elimination cluster_3 Step 6 & 7: Cyclization & Deprotonation Ketone 4'-Bromoacetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Ethylene_Glycol Ethylene Glycol H_plus H+ Hemiacetal Hemiacetal Intermediate Protonated_Ketone->Hemiacetal + Ethylene Glycol - H+ Carbocation Resonance-Stabilized Carbocation Hemiacetal->Carbocation + H+ - H2O Product This compound Carbocation->Product Intramolecular Attack - H+

General mechanism of acid-catalyzed ketalization.

Catalyst Selection: A Comparative Overview

The choice of catalyst significantly impacts the efficiency and practicality of the synthesis. Here, we compare several effective catalysts for the formation of this compound.

CatalystTypeAdvantagesDisadvantagesTypical Conditions
p-Toluenesulfonic Acid (p-TSA) Homogeneous Brønsted AcidInexpensive, readily available, effective.[5]Corrosive, requires neutralization during work-up, not easily recyclable.Reflux in toluene with Dean-Stark trap.
Amberlyst-15 Heterogeneous Solid AcidEasily separable, recyclable, non-corrosive, high thermal stability.[6]Can be less active than homogeneous catalysts, may require longer reaction times.Batch or flow reactor, reflux in a suitable solvent.
Montmorillonite K-10 Heterogeneous Solid AcidInexpensive, environmentally friendly, can be used in solvent-free conditions.[7][8]Activity can vary depending on the source and activation procedure.Reflux in a suitable solvent or solvent-free under heating.
Bismuth(III) Chloride (BiCl3) Homogeneous Lewis AcidMild, low toxicity, effective catalyst for various organic transformations.[9]Can be sensitive to moisture, may require inert atmosphere.Mild reaction conditions, often at room temperature or with gentle heating.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments. Work in a well-ventilated fume hood.

Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

This is the most traditional and widely used method for this transformation.

Materials:

  • 4'-Bromoacetophenone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (19.9 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and toluene (100 mL).

  • Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) to the mixture.

  • Assemble the Dean-Stark apparatus and a reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to afford this compound as a white to off-white solid.

Expected Yield: 85-95% Melting Point: 44-45 °C[10]

Protocol 2: Amberlyst-15 Catalyzed Synthesis

This protocol offers the advantage of a recyclable solid acid catalyst, simplifying the work-up procedure.

Materials:

  • 4'-Bromoacetophenone

  • Ethylene glycol

  • Amberlyst-15 resin

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and then drying it under vacuum at 60 °C for several hours.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (19.9 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and toluene (100 mL).

  • Add the activated Amberlyst-15 resin (10 g, ~10 wt% of the reactants) to the mixture.

  • Set up the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring and continue until water collection ceases (typically 6-8 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to recover the Amberlyst-15 resin. The resin can be washed with toluene, then methanol, dried, and reused.

  • Wash the filtrate with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Expected Yield: 80-90%

Protocol 3: Montmorillonite K-10 Catalyzed Synthesis

This method utilizes an environmentally benign clay catalyst.[7]

Materials:

  • 4'-Bromoacetophenone

  • Ethylene glycol

  • Montmorillonite K-10 clay

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Activate the Montmorillonite K-10 clay by heating it at 120 °C for 3-4 hours under vacuum.

  • In a 250 mL round-bottom flask, combine 4'-bromoacetophenone (19.9 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and toluene (100 mL).

  • Add the activated Montmorillonite K-10 clay (10 g) to the flask.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring until the theoretical amount of water is collected (typically 5-7 hours).

  • After cooling, filter the reaction mixture to remove the clay catalyst.

  • Wash the filtrate with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the solid residue to obtain the pure product.

Expected Yield: 75-85%

Protocol 4: Bismuth(III) Chloride Catalyzed Synthesis

This protocol employs a mild Lewis acid catalyst.

Materials:

  • 4'-Bromoacetophenone

  • Ethylene glycol

  • Bismuth(III) chloride (BiCl3)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add 4'-bromoacetophenone (2.0 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Add ethylene glycol (0.93 g, 15 mmol) to the solution.

  • Add Bismuth(III) chloride (0.32 g, 1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction may require several hours to reach completion.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Expected Yield: 70-80%

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 44-45 °C[10]

  • 1H NMR (CDCl3, 400 MHz): δ 7.48 (d, J = 8.6 Hz, 2H, Ar-H), 7.39 (d, J = 8.6 Hz, 2H, Ar-H), 4.05-3.98 (m, 2H, OCH2), 3.80-3.73 (m, 2H, OCH2), 1.65 (s, 3H, CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 143.2, 131.5 (2C), 127.2 (2C), 121.5, 108.7, 64.8 (2C), 27.6.

  • Molecular Weight: 243.10 g/mol [11]

Troubleshooting and Optimization

  • Low Yields:

    • Incomplete reaction: Ensure efficient water removal by checking the Dean-Stark trap setup and using a sufficiently high reflux temperature. For solid catalysts, ensure they are properly activated.

    • Catalyst deactivation: For solid catalysts, ensure they are not poisoned by impurities in the starting materials or solvent. Regeneration of the catalyst may be necessary.

    • Reversibility: If water is not effectively removed, the equilibrium will shift back towards the reactants.

  • Side Reactions:

    • Polymerization of ethylene glycol: This can occur under harsh acidic conditions or at very high temperatures. Using a milder catalyst or lower temperatures can mitigate this.

    • Formation of byproducts from the starting material: Ensure the purity of the 4'-bromoacetophenone.

  • Difficult Work-up:

    • Emulsion formation: During aqueous washes, emulsions can form. Adding more brine or allowing the mixture to stand can help break the emulsion.

    • Catalyst removal: For solid catalysts, ensure complete filtration. A pad of celite can aid in removing fine particles.

Conclusion

The synthesis of this compound can be effectively achieved using a variety of acid catalysts. While the traditional p-TSA method provides high yields, the use of heterogeneous solid acid catalysts like Amberlyst-15 and Montmorillonite K-10 offers significant advantages in terms of catalyst recyclability and simplified work-up procedures, aligning with the principles of green chemistry. Lewis acids such as Bismuth(III) chloride provide a milder alternative, though they may require stricter control of reaction conditions. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. The protocols and insights provided in this guide are intended to empower researchers to select and implement the most suitable catalytic system for their needs, leading to the efficient and reliable production of this important chemical intermediate.

References

  • Amberlyst-15H Cu(II) Catalyzed Diazotization-Azidation- Cycloaddition: A Streamlined Route to Triazoles from Aliphatic Amines. The Royal Society of Chemistry.
  • 10.4: Acetals and Ketals. Chemistry LibreTexts. (2022-07-20).
  • Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut. YouTube. (2018-03-13).
  • Montmorillonite Clay Catalysis. Part 3: A New Ready and High Yield Procedure for the Cleavage of Acetals Catalysed by Montmorillonite K 10.
  • (PDF) Montmorillonite Clay Catalysis. Part 2. An Efficient and Convenient Procedure for the Preparation of Acetals Catalyzed by Montmorillonite K-10.
  • Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. JOCPR. (2009-07-24).
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. (2018-05-07).
  • Understanding The Mechanisms Of Catalytic Reactions On K10 Clay: A Comprehensive Study. Tuijin Jishu/Journal of Propulsion Technology.
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • This compound. PubChem.
  • This compound. LookChem.
  • Lewis acid c
  • New trends in bismuth-catalyzed synthetic transform
  • (PDF) Amberlyst-15 in Organic Synthesis.
  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. stoltz2.caltech.edu. (2019-08-12).
  • Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Met
  • 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum. ChemicalBook.
  • Amberlyst-15 in organic synthesis. Arkivoc.
  • The acetylation of glycerol over amberlyst-15: Kinetic and product distribution. Request PDF.
  • Montmorillonite clay catalysis. Part 10.1 K-10 and KSF-catalysed acylation of alcohols, phenols, thiols and amines: scope and limitation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Bismuth(III)-Catalyzed Hydration of Terminal Alkynes: Sustainable Synthesis of Methyl Ketones in Batch and Flow.
  • Dean Stark without Dean Stark.... almost quantitative. Sciencemadness Discussion Board. (2020-02-22).
  • Bismuth(III) chloride-catalyzed one-pot Mannich reaction: three-component synthesis of β-amino carbonyl compounds. Request PDF.
  • 01.
  • Dean–Stark appar
  • Effect of montmorillonite K-10 catalyst on the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl).
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions.
  • Acetal and Ketal Formation - Aldehydes and Ketones. YouTube. (2022-05-24).
  • US5399778A - Process for the preparation of ketals.
  • Applications of Bismuth(III)salts in Organic Synthesis. Jetir.Org.
  • Dean-Stark apparatus.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Formation and Reactions of Acetals. Chemistry Steps.
  • 2-ethyl-2-methyl-1,3-dioxolane(126-39-6) 1 h nmr. ChemicalBook.
  • ChemInform Abstract: Amberlyst-15 Mediated Synthesis of 2-Substituted 2,3-Dihydroquinazolin-4(1H)-ones and Their Crystal Structure Analysis.
  • Green Chemistry Using Bismuth(III) Salts: Synthesis of Cyclic Acetals and Allylation of Tetrahydropyranyl Ethers and Aldehydes. Digital Commons @ IWU. (2010-04-19).
  • sample 13C NMR spectra of compounds with common functional groups. YouTube. (2022-10-07).
  • 2-Methyl-1,3-dioxolane 97 497-26-7. Sigma-Aldrich.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Low Yield in Acetalization of 4'-Bromoacetophenone Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Overview

Welcome to the technical support module for acetal protection. You are experiencing low yields in the synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane .

This is a common issue derived from a fundamental misconception: treating 4'-bromoacetophenone (a ketone) with the same protocol as 4-bromobenzaldehyde . Ketones are significantly more sterically hindered and electronically less electrophilic than aldehydes, making the formation of the 1,3-dioxolane ring thermodynamically less favorable.

The reaction is an equilibrium process governed by Le Chatelier’s Principle . If you are seeing yields <60%, the failure point is likely water removal or product hydrolysis during purification .

Diagnostic Decision Tree

Use the following logic flow to pinpoint your failure mode:

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Analyze Crude NMR/TLC (Before Workup) Start->CheckTLC Conversion Is Conversion > 90%? CheckTLC->Conversion HighConv High Conversion Low Isolated Yield Conversion->HighConv Yes LowConv Low Conversion (< 70%) Conversion->LowConv No Issue1 ISSUE: Hydrolysis Product degraded on Silica or Acidic Workup HighConv->Issue1 Issue2 ISSUE: Equilibrium Water not removed or Wet Reagents LowConv->Issue2 Action1 Action: Buffer Silica with Et3N Use Basic Quench Issue1->Action1 Action2 Action: Check Dean-Stark Switch to Orthoformate Method Issue2->Action2

Figure 1: Diagnostic logic flow for isolating the root cause of yield loss.

Root Cause Analysis (The "Why")

A. Thermodynamics: The Water Problem

The reaction of 4'-bromoacetophenone with ethylene glycol is reversible.



Unlike aldehydes, the equilibrium constant (

) for acetophenones is often near or below 1. To achieve >90% yield, you must remove water quantitatively .
  • Common Error: Using a Dean-Stark trap that is too large for the reaction scale. If the volume of the trap arm is large compared to the solvent volume, it takes too long to turnover the solvent, allowing water to reside in the reaction mixture.

B. Steric & Electronic Deactivation
  • Sterics: The methyl group on the ketone hinders the nucleophilic attack of ethylene glycol compared to the proton on an aldehyde.

  • Electronics: The 4-Bromo substituent is electron-withdrawing (Inductive effect

    
    ). While this makes the carbonyl carbon more electrophilic (good for attack), it destabilizes the oxocarbenium ion intermediate required for ring closure.
    
  • Consequence: This reaction requires longer reflux times (8–12 hours) and higher temperatures than standard benzaldehyde protections.

C. The "Silent Killer": Silica Gel Acidity

Dioxolanes are acid-labile protecting groups.

  • The Trap: Standard silica gel is slightly acidic (pH ~6.5).

  • The Symptom: You see a product spot on TLC before the column, but after flash chromatography, you recover starting material (ketone). The product hydrolyzed inside the column.

Optimized Protocols

Method A: Physical Water Removal (Dean-Stark)

Best for scale > 5 grams where azeotropic distillation is efficient.

Reagents:

  • 4'-Bromoacetophenone (1.0 eq)

  • Ethylene Glycol (3.0 - 5.0 eq ) - Excess is critical.

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Solvent: Toluene (Concentration: 0.5 M)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene before starting.

  • Charging: Add ketone, ethylene glycol, p-TsOH, and toluene.[1]

  • Reflux: Heat to vigorous reflux (oil bath ~130°C).

    • Checkpoint: Ensure rapid condensation. The solvent in the flask must turnover.

  • Duration: Reflux for 8–12 hours . Monitor by TLC.[2][3][4]

  • Quench (Critical): Cool to RT. Add saturated NaHCO₃ solution. Stir for 10 mins.

    • Why: You must neutralize the acid catalyst before any concentration steps.

  • Workup: Separate layers. Wash organic layer with water (2x) to remove excess glycol. Dry over Na₂SO₄.

  • Purification: See "Purification Strategy" below.

Method B: Chemical Water Scavenging (Triethyl Orthoformate)

Best for stubborn substrates or small scales where Dean-Stark is impractical.

This method uses Triethyl Orthoformate (TEOF) to consume water chemically, driving the equilibrium irreversibly.



Reagents:

  • 4'-Bromoacetophenone (1.0 eq)

  • Ethylene Glycol (3.0 eq)

  • Triethyl Orthoformate (1.2 - 1.5 eq)

  • Catalyst: p-TsOH (0.05 eq) or Indium(III) Triflate (0.01 eq)

  • Solvent: DCM or Ethanol (Solvent-free is also possible)

Step-by-Step:

  • Dissolve ketone and ethylene glycol in anhydrous DCM.

  • Add Triethyl Orthoformate (TEOF).[5]

  • Add the acid catalyst.

  • Stir at Room Temperature (or mild reflux) for 12–24 hours.

  • Self-Validation: The reaction generates ethyl formate and ethanol. No water is present to reverse the reaction.

Purification Strategy (Crucial)

If you ignore this section, your yield will drop 20-40% during isolation.

ParameterStandard Protocol (Avoid)Correct Protocol (Use)
TLC Stain KMnO4 (Oxidizes everything)Anisaldehyde or UV (Product is distinct)
Mobile Phase Hexane/EtOAcHexane/EtOAc + 1% Triethylamine (Et3N)
Stationary Phase Standard Silica GelBasified Silica Gel (Slurry packed with 1% Et3N)
Recrystallization N/AProduct mp is ~33-45°C. Recrystallize from Pentane at -20°C if solid.[6]

How to Basify Silica: Pre-wash your silica column with the mobile phase containing 1% Triethylamine. This neutralizes acidic sites on the silica surface, preventing hydrolysis of the dioxolane.

Frequently Asked Questions (FAQ)

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You have reached equilibrium. Adding acid only speeds up the forward and reverse reactions equally. You must remove water.[7][8] If using a Dean-Stark, wrap the arm in foil to ensure water actually distills over. Alternatively, add 4Å Molecular Sieves to the reaction flask (though this can cause mechanical grinding issues).

Q: Can I use H2SO4 instead of p-TsOH? A: It is not recommended. H2SO4 is a strong oxidant and can cause charring/polymerization of the glycol. p-TsOH is milder and soluble in organic solvents.

Q: The product is an oil, but literature says it's a solid. Is it impure? A: this compound has a melting point around 33–45°C. It often supercools into a viscous oil.[6] Keep it under high vacuum to remove traces of solvent, then scratch the flask with a glass rod or seed it with a crystal at -20°C to induce crystallization.

Q: Can I distill the product? A: Yes, but it requires high vacuum (< 1 mmHg). The boiling point is roughly 175-180°C at 20 Torr.[9] Ensure the distillation pot is basified with a pinch of Na2CO3 to prevent decomposition during heating.

References

  • GuideChem. Synthesis of 2-(4-Bromophenyl)-1,3-dioxolane Protocol and Properties. (Provides baseline reaction conditions and physical data).

  • Organic Syntheses. Protection of Carbonyl Groups: Acetalization. (General methodology for Dean-Stark water removal).

  • BenchChem. Troubleshooting Acetal Deprotection and Stability. (Highlights the sensitivity of acetals to acidic media/silica).

  • Gregg, B. T., et al. Indium(III) Trifluoromethanesulfonate as a Catalyst for Acetalization.[10] J. Org.[10] Chem., 2007.[10] (Source for the Orthoformate/Chemical Scavenging method).

  • Teledyne Labs. Overview of Silica Column Sample Loading and Stability. (Technical note on compound degradation on silica).

Sources

Optimization of reaction conditions for Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Technical Support Operator: Senior Application Scientist Subject: Systematic Optimization of Pd-Catalyzed Cross-Coupling

Introduction: Beyond "Add Catalyst and Stir"

Welcome to the technical support hub for Suzuki-Miyaura coupling. If you are here, the standard conditions (


) likely failed.

This guide abandons the "trial and error" approach in favor of a mechanistic diagnostic strategy. We treat the reaction as a system with three interdependent variables: the Catalyst Engine (Pd source + Ligand), the Boron Fuel (Transmetallation efficiency), and the Activation Matrix (Base + Solvent).

Module 1: The Diagnostic Framework

Before changing reagents, identify the failure mode.

Use the following decision tree to classify your issue. Most failures fall into two categories: Catalytic Death (no conversion) or Pathway Deviation (protodeboronation/homocoupling).

SuzukiDiagnostic Start Diagnostic Start: Low Yield / Failure CheckSM Analyze Crude by LCMS/NMR: Is Aryl Halide (Ar-X) consumed? Start->CheckSM YesConsumed Ar-X Consumed CheckSM->YesConsumed Yes NoConsumed Ar-X Remains CheckSM->NoConsumed No CheckProd Is Product formed? YesConsumed->CheckProd SideProd Identify Byproduct CheckProd->SideProd No Product Dehal Dehalogenation (Ar-H) Issue: Hydride source/Overheating SideProd->Dehal Homo Homocoupling (Ar-Ar) Issue: Oxygen leak/Oxidant present SideProd->Homo CheckBoron Is Boronic Acid remaining? NoConsumed->CheckBoron BoronGone No Boronic Acid (Protodeboronation) CheckBoron->BoronGone No BoronPresent Boronic Acid Intact (Catalyst Inactive) CheckBoron->BoronPresent Yes Sol_Proto Solution: 1. Switch to Anhydrous Base (K3PO4) 2. Use MIDA Boronate 3. Lower Temp BoronGone->Sol_Proto Sol_Cat Solution: 1. Switch to Buchwald G3/G4 2. Change Ligand (XPhos/SPhos) 3. Check O.A. barrier BoronPresent->Sol_Cat

Figure 1: Logic flow for diagnosing reaction failure based on crude mixture analysis.

Module 2: The Catalyst "Engine" (Ligand & Precatalyst)

The Issue: Traditional Pd sources like


 or 

are often unstable or slow to generate the active

species.[1] The Fix: Adopt Buchwald Precatalysts (G3/G4) . These are air-stable Pd(II) complexes that rapidly reduce to the active monoligated Pd(0) species upon exposure to base, ensuring 100% active catalyst enters the cycle.
Ligand Selection Matrix

Do not choose ligands randomly. Match the ligand to the steric/electronic profile of your substrate.

Substrate ChallengeRecommended LigandWhy?
Aryl Chlorides / Unactivated Bromides XPhos Large steric bulk promotes oxidative addition; electron-richness stabilizes the Pd(II) center.
Sterically Hindered (Ortho-subs) SPhos Exceptional stability; prevents catalyst decomposition during difficult transmetallation.
Heterocycles (Pyridines/Azoles) XPhos or RuPhos Heterocycles can poison Pd. These bulky ligands prevent the substrate from binding to Pd in non-productive modes.
General Purpose / Screening Amphos or XPhos Good balance of stability and reactivity for "first pass" attempts.

Technical Insight: For aryl chlorides, the rate-determining step is Oxidative Addition .[2] You need electron-rich phosphines (Dialkylbiaryl phosphines). For hindered substrates, the rate-determining step is often Transmetallation . You need a ligand that creates an open pocket around the metal center.

Module 3: The Boron "Fuel" (Addressing Protodeboronation)

The Issue: The most common failure in Suzuki coupling is Protodeboronation (the boronic acid loses the boron group and becomes Ar-H) before it can couple. This is catalyzed by both acid and base.[3][4]

Mechanism of Failure: Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are notoriously unstable. The C-B bond hydrolyzes rapidly in the presence of water and base.

Troubleshooting Protocol:

  • Switch to Anhydrous Conditions: Move from

    
     to 
    
    
    
    or
    
    
    in dry Dioxane or DMF.
  • The "Slow-Release" Strategy: If the boronic acid decomposes too fast, use a MIDA Boronate or a Trifluoroborate (

    
    ) . These slowly release the active boronic acid species, keeping its concentration low relative to the catalyst, thereby favoring coupling over decomposition.
    
  • Copper Supplementation: For extreme cases, adding catalytic Cu(I) (e.g., CuTC) can facilitate transmetallation via a Cu-intermediate (Liebeskind-Srogl variation).

Module 4: The Activation Matrix (Base & Solvent)

The "Magic" of the Base: The base does not just neutralize acid. It plays a critical mechanistic role by coordinating to the Palladium center (forming


) or the Boron (forming 

).

Green Solvent Alternatives: Modern drug development requires moving away from DMF/DMAc.

  • Replace DMF with: CPME (Cyclopentyl methyl ether) or Anisole .

  • Replace Dioxane with: 2-MeTHF or tert-Amyl Alcohol .

  • Why? These solvents phase-separate easily from water (simplifying workup) and have higher boiling points for difficult activations.

Visualizing the Base Role

BaseMechanism cluster_alt Alternative Path (A) Pd_X L-Pd(II)-X (Oxidative Addn Product) Pd_OH L-Pd(II)-OH (Active Hydroxo Species) Pd_X->Pd_OH Ligand Exchange (Path B - Dominant) Base Base (OH-) Base->Pd_OH Boronate Ar-B(OH)3- Base->Boronate TransMet Transmetallation Pd_OH->TransMet Boron Ar-B(OH)2 Boron->TransMet Reacts with Pd-OH Boronate->TransMet Less common in aqueous media

Figure 2: The dual pathways of base activation. Path B (formation of Pd-OH) is often dominant in aqueous systems.

Module 5: Standardized Optimization Protocol

Do not run one reaction. Run a 4-vial screen.

The "Self-Validating" Protocol: This setup guarantees you know why a reaction failed.

Scale: 0.1 mmol (Micro-scale) Concentration: 0.2 M Temperature: 80°C

VialCatalyst SystemBaseSolventPurpose
1


DioxaneBaseline: Standard robust conditions.
2 XPhos Pd G3

THF/Water (10:1) High Reactivity: For chlorides/hindered substrates.
3 SPhos Pd G3

Toluene (Anhydrous) Stability: For unstable boronic acids (prevents hydrolysis).[5]
4 PEPPSI-IPr

Ethanol Alternative: NHC ligand for difficult heterocycles.

Validation Step: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the crude mixture before taking the LCMS/NMR sample. This allows you to quantify the absolute yield and mass balance (remaining starting material).

References
  • Mechanistic Insight (Protodeboronation): Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[6][7]

  • Precatalyst Selection (Buchwald G3/G4): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Role of Base: Carrow, B. P., & Hartwig, J. F. (2011).[2][8] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[4][9]

  • Green Solvents: Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications.[8]

Sources

Technical Support Center: Optimizing Grignard Reactions by Preventing Side Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Grignard Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Grignard synthesis and minimize the formation of unwanted side products. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your reactions.

Introduction: The Challenge of Grignard Purity

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] However, the high reactivity of the Grignard reagent (R-MgX) also makes it susceptible to a variety of side reactions that can significantly lower the yield and purity of the desired product.[2] This guide provides a systematic approach to identifying, understanding, and mitigating these common pitfalls.

Section 1: Troubleshooting Guide - Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during your Grignard synthesis, providing explanations for the underlying causes and step-by-step protocols for prevention.

Issue: Low Yield of Grignard Reagent and Formation of a Hydrocarbon (R-H)

Question: My Grignard reaction is not initiating, or the final yield of my desired product is very low. I also detect the corresponding hydrocarbon of my starting halide. What is happening and how can I fix it?

Root Cause Analysis: The most common culprit for low Grignard reagent formation and the presence of the corresponding alkane or arene is the reaction of the Grignard reagent with protic sources, such as water.[3][4] Grignard reagents are extremely strong bases and will readily abstract a proton from water, alcohols, or even terminal alkynes, effectively quenching the reagent.[5][6]

Mechanism of Quenching:

R-MgX + H₂O → R-H + HO-Mg-X

Preventative Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation:

    • Thoroughly wash all glassware with a suitable solvent.

    • Oven-dry the glassware at a minimum of 120°C for several hours, or preferably overnight.

    • Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).

  • Solvent and Reagent Purity:

    • Use anhydrous solvents specifically designated for Grignard reactions. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common choices.[7] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes offer superior performance.[8][9]

    • If necessary, freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers).

    • Ensure your alkyl/aryl halide is free of water. Distill it if its purity is questionable.

  • Magnesium Activation:

    • The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activating the magnesium is crucial for initiating the reaction.[5]

    • Methods for Activation:

      • Mechanical: Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface.[10]

      • Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. The reaction of these with magnesium will clean the surface.

      • Ultrasonication: Using an ultrasonic bath can help dislodge the oxide layer.

  • Inert Atmosphere:

    • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction setup, from reagent addition to workup. This prevents atmospheric moisture and oxygen from entering the system.

Issue: Formation of a Symmetrical Coupling Product (R-R)

Question: I am observing a significant amount of a homocoupled product (R-R) in my reaction mixture, reducing the yield of my Grignard reagent. How can I prevent this?

Root Cause Analysis: The formation of a symmetrical coupling product, often referred to as a Wurtz or Wurtz-Fittig type side product, occurs when the formed Grignard reagent reacts with the unreacted alkyl/aryl halide.[2][8][11]

Mechanism of Wurtz Coupling:

R-MgX + R-X → R-R + MgX₂

Preventative Protocol: Minimizing Wurtz Coupling

  • Slow Addition of Halide:

    • Add the alkyl/aryl halide dropwise to the suspension of magnesium turnings in the solvent. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.[2]

  • Temperature Control:

    • Grignard reagent formation is exothermic.[2] Maintain a moderate reaction temperature. While some heat may be necessary for initiation, excessive temperatures can promote the Wurtz coupling. Use an ice bath to control the reaction rate if it becomes too vigorous.[2]

  • Highly Reactive Magnesium:

    • Using a large surface area of highly reactive magnesium ensures that the halide reacts quickly to form the Grignard reagent, minimizing its availability for the coupling side reaction.[2]

  • Solvent Choice:

    • The choice of solvent can influence the rate of Wurtz coupling. In some cases, changing the solvent from THF to a less polar option like diethyl ether might reduce the extent of this side reaction.[7]

Issue: Formation of Ketone and Tertiary Alcohol from Ester Substrate

Question: When reacting my Grignard reagent with an ester to form a ketone, I am getting a significant amount of the tertiary alcohol as a byproduct. How can I stop the reaction at the ketone stage?

Root Cause Analysis: Grignard reagents react with esters to form a ketone as an intermediate. However, this newly formed ketone is often more reactive than the starting ester towards the Grignard reagent, leading to a second addition and the formation of a tertiary alcohol.[5][12] This over-addition is a common challenge.

Mechanism of Over-addition:

  • R'-MgX + R-COOR" → R-C(O)-R' + R"O-MgX

  • R'-MgX + R-C(O)-R' → R-C(OMgX)(R')₂ → (after workup) → R-C(OH)(R')₂

Preventative Protocol: Selective Ketone Synthesis

  • Inverse Addition at Low Temperature:

    • Add the Grignard reagent slowly to a solution of the ester at a low temperature (e.g., -78 °C using a dry ice/acetone bath). This keeps the concentration of the Grignard reagent low and reduces the rate of the second addition.

  • Use of Weinreb Amides:

    • A more robust solution is to use a Weinreb amide (N-methoxy-N-methyl amide) instead of an ester. The Grignard reagent adds to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing over-addition.

Issue: Starting Material Recovery and Low Conversion with Ketone Substrates

Question: I am trying to react a Grignard reagent with a ketone, but I am recovering a large amount of my starting ketone and observing low product yield. What could be the cause?

Root Cause Analysis: With sterically hindered ketones or bulky Grignard reagents, two side reactions can compete with the desired nucleophilic addition: enolization and reduction.[13]

  • Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate. Upon workup, this enolate is protonated, regenerating the starting ketone.[13]

  • Reduction: If the Grignard reagent has a beta-hydrogen, it can be transferred to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol and forming an alkene from the Grignard reagent.[13]

Mechanisms:

  • Enolization: R'-MgX + R₂CH-C(O)-R → R'-H + [R₂C=C(O⁻)-R]MgX⁺

  • Reduction: See diagram below.

Preventative Protocol: Favoring Nucleophilic Addition

  • Choice of Grignard Reagent:

    • Whenever possible, use a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) to eliminate the possibility of reduction.

    • Use less sterically bulky Grignard reagents.

  • Reaction Conditions:

    • Lowering the reaction temperature can sometimes favor the addition reaction over enolization and reduction.

  • Use of Additives:

    • The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ (Luche reaction). This reagent is more selective for 1,2-addition to carbonyls and is less prone to enolization.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction turning cloudy or black? A1: A cloudy or black appearance during the formation of a Grignard reagent can indicate several things. It could be finely divided magnesium, impurities from the magnesium, or some decomposition of the Grignard reagent, especially if the reaction is heated for an extended period.[14] If the reaction still proceeds to give the desired product, this is often not a major concern.

Q2: Can I use other solvents besides ethers for Grignard reactions? A2: While ethers like diethyl ether and THF are the most common solvents due to their ability to solvate and stabilize the Grignard reagent through the Schlenk equilibrium, other less common solvents have been explored.[15][16][17][18] For example, 2-methyltetrahydrofuran (2-MeTHF) is a viable and often advantageous alternative.[8][9] Non-coordinating solvents like toluene can sometimes be used in combination with ethers. However, protic solvents and many halogenated solvents are incompatible.

Q3: How do I handle reactions with substrates that have acidic protons (e.g., alcohols, carboxylic acids)? A3: Grignard reagents are incompatible with acidic functional groups.[6][12] If your substrate contains an acidic proton, you must use a protecting group. For example, an alcohol can be protected as a silyl ether, which is inert to the Grignard reagent. The protecting group can then be removed after the Grignard reaction.[6][19]

Q4: What is the Schlenk Equilibrium and why is it important? A4: The Schlenk equilibrium describes the equilibrium in a Grignard solution between the monomeric Grignard reagent (RMgX) and its dimeric forms, the dialkyl/diarylmagnesium (R₂Mg) and magnesium halide (MgX₂).[15][17][20] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.[16][17] This equilibrium affects the reactivity and aggregation state of the Grignard reagent in solution.

Q5: My reaction is sensitive to air. What are the side products with oxygen and carbon dioxide? A5: Grignard reagents react rapidly with atmospheric oxygen and carbon dioxide.

  • Reaction with Oxygen: This reaction proceeds via a radical mechanism to form a magnesium peroxide species, which upon hydrolysis yields a hydroperoxide and ultimately an alcohol.

    • R-MgX + O₂ → R-OO-MgX

    • R-OO-MgX + R-MgX → 2 R-O-MgX

    • R-O-MgX + H₃O⁺ → R-OH

  • Reaction with Carbon Dioxide: Grignard reagents add to carbon dioxide to form a magnesium carboxylate salt. Acidic workup protonates this salt to yield a carboxylic acid.[5][21][22] This is often a desired reaction, but accidental exposure to atmospheric CO₂ can be a source of impurity.

    • R-MgX + CO₂ → R-COO-MgX

    • R-COO-MgX + H₃O⁺ → R-COOH + Mg²⁺ + X⁻

Section 3: Data and Visualizations

Table 1: Properties of Common Solvents for Grignard Reactions
SolventBoiling Point (°C)Dielectric ConstantNotes
Diethyl Ether34.64.3Traditional solvent, volatile, can be slow to initiate reactions.
Tetrahydrofuran (THF)667.5Higher boiling point than ether, better solvating properties, may increase Wurtz coupling.[7]
2-Methyltetrahydrofuran (2-MeTHF)806.2Greener alternative, higher boiling point, can reduce side reactions.[8][9]
Cyclopentyl methyl ether (CPME)1064.7Higher boiling point, good for higher temperature reactions.
Diagrams

Grignard_Side_Reactions cluster_formation Grignard Formation Stage R-X + Mg R-X + Mg R-MgX R-MgX R-X + Mg->R-MgX Desired Path R-H R-H R-MgX->R-H Protonation R-OH R-OH R-MgX->R-OH Oxidation R-COOH R-COOH R-MgX->R-COOH Carboxylation R-R R-R R-MgX->R-R Wurtz Coupling H2O H2O H2O->R-H O2 O2 O2->R-OH CO2 CO2 CO2->R-COOH R-X R-X R-X->R-R

Caption: Overview of side reactions during Grignard reagent formation.

Carbonyl_Side_Reactions cluster_addition Desired Reaction cluster_side_reactions Side Reactions Grignard (R'-MgX) Grignard (R'-MgX) Addition Product Addition Product Grignard (R'-MgX)->Addition Product Enolate Enolate Grignard (R'-MgX)->Enolate Enolization (Base) Reduction Product Reduction Product Grignard (R'-MgX)->Reduction Product Reduction (Hydride Transfer) Ketone (R2CH-C(O)R) Ketone (R2CH-C(O)R) Ketone (R2CH-C(O)R)->Addition Product Nucleophilic Addition Ketone (R2CH-C(O)R)->Enolate Ketone (R2CH-C(O)R)->Reduction Product Enolate->Ketone (R2CH-C(O)R) Workup

Caption: Competing reactions of Grignards with enolizable ketones.

References

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions | Download Table. Retrieved from [Link]

  • Lohmann, J., et al. (2023).
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Sciencemadness.org. (2020). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • Reddit. (2017). Grignard decomposition. Retrieved from [Link]

  • Silverman, G. S. (Ed.). (1996). Handbook of Grignard Reagents. CRC Press.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Legnani, L., et al. (2018). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Wang, G., et al. (2020).
  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Retrieved from [Link]

  • Kappe, C. O., et al. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 19(9), 1234-1241.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Wikipedia. (n.d.). Schlenk equilibrium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239-1240.
  • Sciencemadness.org. (2009). Grignard Degradation Mechanism?. Retrieved from [Link]

  • March, J. (2017). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]

  • Fiveable. (n.d.). Schlenk Equilibrium Definition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Sciencemadness.org. (2013). Using CO2 gas for grignard reaction instead of dry ice?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.4.2: Magnesium. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Lains, V., et al. (2019). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. The Journal of Physical Chemistry A, 123(16), 3565-3573.
  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Acetal Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetal hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who utilize acetal chemistry in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and solve challenges effectively. Acetal hydrolysis, a cornerstone reaction for deprotecting aldehydes and ketones, is powerful yet sensitive to a variety of factors. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: The "Why" - Fundamentals of Acetal Hydrolysis

Understanding the core mechanism and the principles governing the reaction is the first step in effective troubleshooting.

Q1: What is the fundamental mechanism of acid-catalyzed acetal hydrolysis?

A1: Acetal hydrolysis is the reverse of acetal formation and proceeds through a series of equilibrium steps that require acid catalysis.[1] The process begins with the protonation of one of the acetal's oxygen atoms, converting a poor leaving group (alkoxide) into a good leaving group (an alcohol).[2][3] The departure of this alcohol is assisted by the neighboring oxygen atom, leading to the formation of a resonance-stabilized carbocation known as an oxocarbenium ion.[4] This intermediate is the key to the entire process. A water molecule then acts as a nucleophile, attacking the electrophilic oxocarbenium ion.[2] Subsequent deprotonation yields a hemiacetal.[2] The process repeats: the second alkoxy group is protonated, eliminated as another molecule of alcohol to reform an oxocarbenium ion (this time, a protonated carbonyl), which is then deprotonated by water to release the final aldehyde or ketone.[1] The formation of the oxocarbenium ion is generally considered the rate-determining step.[5][6]

Acetal_Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Acetal Hydrolysis Mechanism Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium - R'OH Hemiacetal_Protonated Protonated Hemiacetal Oxocarbenium->Hemiacetal_Protonated + H2O Hemiacetal Hemiacetal Hemiacetal_Protonated->Hemiacetal - H+ ProtonatedHemiacetal2 Protonated Hemiacetal (Second Oxygen) Hemiacetal->ProtonatedHemiacetal2 + H+ ProtonatedCarbonyl Protonated Carbonyl (Oxocarbenium Ion) ProtonatedHemiacetal2->ProtonatedCarbonyl - R'OH Carbonyl Aldehyde / Ketone ProtonatedCarbonyl->Carbonyl - H+ Troubleshooting_Workflow Figure 2: Troubleshooting Acetal Hydrolysis start Reaction Incomplete? check_h2o Is excess H2O present? start->check_h2o Yes side_reactions Side reactions or degradation? start->side_reactions No check_acid Is acid catalyst appropriate? check_h2o->check_acid Yes add_h2o Add more aqueous acid. check_h2o->add_h2o No check_temp Is temperature sufficient? check_acid->check_temp Yes increase_acid Increase acid concentration or use a stronger acid (e.g., HCl, TFA). check_acid->increase_acid No check_stability Is acetal known to be highly stable? check_temp->check_stability Yes increase_temp Gently heat the reaction (e.g., 40-60°C). check_temp->increase_temp No force_cond Use more forceful conditions (e.g., stronger acid, higher temp). check_stability->force_cond Yes success Reaction Complete check_stability->success No add_h2o->check_acid increase_acid->check_temp increase_temp->check_stability force_cond->success milder_acid Use milder acid (e.g., PPTS) or buffered system. side_reactions->milder_acid Yes side_reactions->success No neutral_method Switch to neutral method (e.g., I2 in Acetone). milder_acid->neutral_method Still degrading?

Sources

Technical Support Center: Ketalization Optimization & Water Removal

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and protocol optimization for researchers encountering equilibrium bottlenecks in acetal/ketal formation.

Module 1: Azeotropic Distillation (The Kinetic Heavy Lifter)

Context: The Dean-Stark apparatus is the industry standard for shifting the equilibrium (


) of the reaction:


By physically removing water, we exploit Le Chatelier's principle to drive conversion to

.
FAQ: Troubleshooting the Dean-Stark

Q: My reaction is refluxing, but no water is collecting in the trap. Why? A: This is a thermodynamic or mechanical failure. Check these three variables:

  • Solvent Choice: The solvent must form a heterogeneous azeotrope with water. If you use a solvent like Ethanol (which forms a homogeneous azeotrope), water will not phase-separate in the trap, and it will return to the flask.

  • Vapor Velocity: If the reflux is too gentle, the vapor temperature at the still head may not reach the azeotropic point. Insulate the riser arm (aluminum foil/glass wool) to ensure the vapor path remains adiabatic until the condenser.

  • Trap Saturation: Ensure the trap is pre-filled with dry solvent before starting. If the trap starts empty, the first few milliliters of "wet" solvent will simply fill the trap rather than separating.

Q: Which solvent should I use? A: Select based on the required reaction temperature (boiling point) and safety profile. Toluene is the standard balance of safety and efficiency.

Table 1: Common Azeotropic Solvents for Water Removal [1, 2]

SolventBoiling Point (°C)Azeotrope BP w/

(°C)
Water % in Azeotrope (w/w)Phase Separation?
Benzene 80.169.48.9%Yes (Excellent but Toxic)
Toluene 110.685.0~20%Yes (Recommended)
Cyclohexane 80.769.88.5%Yes (Lower Capacity)
Ethanol 78.478.14.4%NO (Homogeneous)
Visualization: The Dean-Stark Cycle

DeanStark Reaction Reaction Flask (Solvent + Reagents) Vapor Azeotropic Vapor (Solvent + Water) Reaction->Vapor Reflux Heat Condenser Condenser (Cooling) Vapor->Condenser Rise Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate Drops WaterLayer Water Layer (Denser - Removed) Trap->WaterLayer Sinks SolventLayer Solvent Layer (Returns to Flask) Trap->SolventLayer Overflows SolventLayer->Reaction Recycle

Figure 1: The cyclic flow of a Dean-Stark apparatus. Critical failure points occur at the "Vapor" stage (insufficient heat) or "Trap" stage (miscibility).

Module 2: Molecular Sieves (The Gentle Adsorbent)

Context: When substrates are thermally unstable or volatile (preventing reflux), Molecular Sieves (Zeolites) offer a static water removal method.

FAQ: Sieve Selection & Activation

Q: I used 4A sieves, but my reaction stalled. Did I choose the wrong pore size? A: Potentially. If you are using small alcohols (Methanol/Ethanol) as the reagent, 4A sieves can adsorb the alcohol , competing with water uptake.

  • Use 3A Sieves for Methanol/Ethanol reactions. The pore size (3 Å) excludes the alcohol (>3 Å) but admits water (~2.8 Å).

  • Use 4A Sieves for aprotic solvents (THF, DCM) or larger diols [3].

Q: How do I know if my sieves are active? A: Store-bought sieves are often saturated with atmospheric moisture. You must activate them.

  • Protocol: Heat to 250–300°C under high vacuum (<1 mbar) for 12 hours.

  • Quick Test: Hold a few beads in your gloved hand and add a drop of water. Active sieves generate significant heat (exothermic adsorption) [4].

Visualization: Sieve Selection Logic

SieveSelection Start Select Solvent/Reagent IsAlcohol Is Reagent Methanol/Ethanol? Start->IsAlcohol Use3A USE 3A SIEVES (Excludes Alcohol) IsAlcohol->Use3A Yes Use4A USE 4A SIEVES (Higher Capacity) IsAlcohol->Use4A No (THF, DCM, etc.)

Figure 2: Decision matrix for selecting Molecular Sieves based on solvent/reagent molecular size.

Module 3: Chemical Scavengers (The Orthoester Method)

Context: For "difficult" equilibria where heat is impossible and sieves are too slow, chemical scavenging uses an irreversible reaction to consume water.

FAQ: Using Triethyl Orthoformate (TEOF)

Q: How does TEOF drive the reaction? A: TEOF acts as a water sink. Under the same acid catalysis used for ketalization, TEOF hydrolyzes to form ester and alcohol.



This reaction is effectively irreversible under these conditions, chemically destroying the water [5].

Q: When is this superior to Dean-Stark? A:

  • Ambient Temperature: Works at Room Temp (20-25°C).

  • High Concentration: Allows running the reaction "neat" or in high concentration, speeding up kinetics.

  • Acid Sensitivity: Requires milder acid catalysts (e.g., PPTS) compared to the vigorous reflux of Dean-Stark.

Protocol: TEOF Ketalization

  • Dissolve Ketone (1.0 equiv) and Diol (1.2–5.0 equiv) in dry solvent (or run neat).

  • Add Triethyl Orthoformate (1.1–1.5 equiv) .

  • Add catalyst (e.g.,

    
    -TsOH or PPTS, 1–5 mol%).
    
  • Stir under

    
    . Monitor by TLC.[1]
    
  • Note: The byproduct is Ethyl Formate (volatile, BP 54°C), which is easily removed in vacuo.

Module 4: Post-Reaction & Workup (The Danger Zone)

Context: Ketals are stable to base but labile to acid . A perfect reaction can be ruined during workup if the pH drops, causing hydrolysis back to the ketone.

FAQ: Preventing Hydrolysis on Silica

Q: My product decomposed on the silica column. What happened? A: Silica gel is naturally slightly acidic (pH ~6.5–7.0, with Lewis acid sites). This is enough to hydrolyze sensitive ketals.

Q: How do I "neutralize" the column? A: You must passivate the acidic sites on the silica using Triethylamine (TEA) [6].[2]

Self-Validating Protocol: Neutralized Flash Chromatography

  • Preparation: Prepare your eluent system (e.g., Hexane/EtOAc).[3]

  • Doping: Add 1% v/v Triethylamine to the eluent.[1][4]

  • Slurry: Slurry the silica in this TEA-doped solvent.

  • Packing: Pack the column. The TEA binds to the acidic silanol groups.

  • Running: You can continue running with 1% TEA, or revert to pure solvent (the silica usually remains deactivated long enough for the run).

  • Validation: Run a TLC of your product. Spot it on a plate pre-dipped in 1% TEA/Hexane. If the spot streaks less than on a standard plate, your compound is acid-sensitive.

References
  • University of Waterloo. (n.d.). Azeotropic Distillation Data. Retrieved from [Link] (Verified via general azeotrope data tables).

  • Wikipedia/CRC Handbook. (n.d.). Azeotrope Tables (Toluene/Water). Retrieved from [Link]

  • Red River Team. (2024).[5] 3A Molecular Sieve: Complete Guide for Industrial Drying. Retrieved from [Link]

  • OIM Chemical. (2022). Difference between 3A and 4A Molecular Sieves. Retrieved from [Link]

  • Organic Syntheses. (1928). Orthoformic acid, triethyl ester (Synthesis and Properties). Org. Synth. 1928, 8, 104. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [Link]

Sources

Catalyst poisoning in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Poisoning in Palladium Cross-Coupling Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms

Mission Statement

Welcome to the Advanced Catalysis Support Center. This guide is not a textbook summary; it is a diagnostic tool designed for researchers facing stalled conversions, inexplicable yield losses, and scale-up failures. We treat catalyst poisoning not as bad luck, but as a mechanistic event that can be identified, reversed, or prevented.

Module 1: Diagnostic Triage – Is it Poisoning?

Before changing ligands or solvents, you must distinguish between Catalyst Death (Poisoning/Aggregation) and Kinetic Stalling (Equilibrium/Reagent Depletion).

The Kinetic Fingerprint Use this decision matrix to interpret your reaction profile.

DiagnosticTree Start Symptom: Reaction Stalls or Fails Profile Analyze Kinetic Profile (GC/HPLC Monitoring) Start->Profile ZeroConv 0% Conversion (Immediate Failure) Profile->ZeroConv No Initiation Plateau Stalls at X% Conversion (Plateau) Profile->Plateau Rapid Start, Then Stop Slow Slow but Steady (Linear) Profile->Slow Constant Rate Oxidative Diagnosis: Oxidative Addition Failure Check: Ligand Sterics, Aryl Halide Activation ZeroConv->Oxidative Poison Diagnosis: Catalyst Poisoning/Aggregation Action: Perform 'Restart Test' Plateau->Poison Inhibition Diagnosis: Product Inhibition or Low Catalyst Loading Slow->Inhibition

Figure 1: Diagnostic Decision Tree for identifying catalyst deactivation modes.

Module 2: The Rogues' Gallery – Common Poisons & Mechanisms

Catalyst poisons generally act by irreversibly binding to the metal center (blocking open coordination sites) or by inducing the formation of catalytically inactive aggregates (Pd Black).

Table 1: Common Catalyst Poisons and Mitigation Strategies
Poison ClassSpecific CulpritsMechanism of ActionDetection & Mitigation
Heteroatoms (Soft) Thiols, Thioethers, Thiophenes, PyridinesIrreversible Coordination: Soft S/N atoms bind strongly to soft Pd(II), preventing reduction to Pd(0) or blocking the transmetallation site.Mitigation: Use Lewis Acid additives (e.g., ZnCl2) to bind the heteroatom. Switch to bulky biaryl phosphine ligands (e.g., Buchwald ligands) to sterically crowd out the poison.
Metal Impurities Cu, Fe, Zn (from reagents)Redox Interference: Can induce unwanted redox cycles or sequester the ligand.Detection: ICP-MS of starting materials. Mitigation: Recrystallization or chelation wash (EDTA) of substrates.
Halides (Excess) Iodide (I⁻)The "Iodide Effect": High concentrations of I⁻ can form stable bridged dimers

, inhibiting the cycle.
Mitigation: Add silver salts (AgOTf) to scavenge iodide, or switch to Aryl-Triflates/Bromides.
Solvent Contaminants Distillates (Peroxides), StabilizersOxidation: Peroxides oxidize phosphine ligands to phosphine oxides (

), killing the active species.
Mitigation: Use fresh, inhibitor-free solvents. Test for peroxides.
"Hidden" Cyanide Decomposed DMF/DMACyanide Capture: Hydrolysis of amide solvents produces CN⁻, forming inactive

species [1].
Mitigation: Avoid old bottles of DMF/DMA. Use freshly distilled solvents or switch to NMP.

Module 3: The Mechanism of Death

Understanding how the catalyst dies allows you to select the right resurrection strategy. The diagram below illustrates the competition between the productive cycle and the "Off-Cycle" sinks.

PoisonMechanism Pd0 Pd(0)L (Active Species) PdII Pd(II)-Ar-X (Oxidative Addn) Pd0->PdII Ar-X PdBlack Pd Black (Inactive Aggregates) Pd0->PdBlack Aggregation (Low Ligand Conc) PdProd Product Release PdII->PdProd Cycle Completes PdPoison L-Pd-Poison (Blocked Site) PdII->PdPoison + Heteroatom (S, N) Dimer Halide Dimer (Resting State) PdII->Dimer + Excess I- PdProd->Pd0 Ligand Bulky Ligand (Prevents Aggregation) Ligand->Pd0 Stabilizes

Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note that Pd Black formation is often irreversible.

Module 4: Experimental Protocols (Troubleshooting)

Do not guess. Validate. Use these protocols to confirm poisoning.

Protocol A: The "Restart" Experiment (The Gold Standard)

Use this to distinguish between catalyst death and reagent consumption.

  • Setup: Run your standard reaction until it stalls (e.g., 40% conversion).

  • Split: Divide the reaction mixture into two equal aliquots (Vial A and Vial B) under inert atmosphere.

  • Spike:

    • Vial A: Add 1 equivalent of fresh Substrate (Aryl halide + Nucleophile).

    • Vial B: Add 1 mol% of fresh Catalyst (and ligand).

  • Monitor: Stir for 1 hour and analyze (GC/LC).

  • Interpretation:

    • If Vial A does not proceed but Vial B resumes conversion: The Catalyst is Dead (Poisoned/Aggregated).

    • If Vial A proceeds: The catalyst is still active; the stall was due to reagent degradation or equilibrium issues.

Protocol B: The Mercury Drop Test (Legacy/Cautionary)

Use this to test for Heterogeneous (Nanoparticle) Catalysis, but interpret with caution.

Context: Mercury poisons metal nanoparticles (heterogeneous) by forming amalgams but historically was thought to leave molecular (homogeneous) catalysts alone. Warning: Recent studies show Hg can also react with homogeneous Pd species, leading to false positives [2]. Use this only as a preliminary screen.

  • Add: Add a drop of elemental mercury (~300 equiv relative to Pd) to the reaction.

  • Observe:

    • Reaction Stops: Likely Heterogeneous (Nanoparticles were the active species).

    • Reaction Continues: Likely Homogeneous.

Module 5: Frequently Asked Questions (FAQs)

Q: My reaction works on 50 mg but fails completely on 5 g. Is this poisoning? A: Likely, yes. This is often due to Pd Black formation caused by heat transfer issues.

  • Explanation: On a larger scale, slower heating creates temperature gradients. If the precatalyst (e.g., Pd(OAc)2) reduces to Pd(0) before the ligand can bind effectively, the "naked" Pd(0) aggregates into inactive Pd Black.

  • Fix: Pre-stir the catalyst and ligand in a small amount of solvent at room temperature for 30 minutes to ensure complexation before adding it to the heated reaction mixture. Alternatively, use a defined precatalyst like Pd(dppf)Cl2 or G3-Buchwald precatalysts .

Q: The reaction turns black immediately. Is my catalyst dead? A: Not necessarily, but it's a bad sign.

  • Explanation: "Pd Black" precipitate indicates that a significant portion of your palladium has dropped out of the cycle. However, even ppm levels of remaining soluble Pd can drive the reaction (the "Cocktail of Catalysts" theory).

  • Fix: Add TBAB (Tetrabutylammonium bromide) . It stabilizes nanoparticles and can keep the reaction alive even if some precipitation occurs.

Q: Can I use "Standard Addition" to identify the poison? A: Yes. If you suspect a specific contaminant (e.g., a thioether side chain in your starting material), perform a Spike Test . Run a "clean" model reaction (e.g., Bromobenzene + Boronic acid) and add 10 mol% of your suspect molecule. If the model reaction fails, your substrate is the poison.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Journal of the American Chemical Society. Citation: Erhardt, S. et al. (2008).[1] J. Am. Chem. Soc. 130, 4828. URL:[Link]

  • The Poisonous Truth about the Mercury Drop Test. Source: ACS Catalysis / ChemRxiv. Citation: Fisher, T. et al. (2023).[2] The effect of elemental mercury on Pd(0) and Pd(II) intermediates. URL:[Link]

  • Catalyst Deactivation and Poisoning in Cross-Coupling. Source: Chemical Reviews. Citation: Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis. URL:[Link]

  • Prevention of Pd Black Formation. Source: Organic Process Research & Development. Citation:Optimization of Pd-Based Cross-Coupling Reactions. URL:[Link]

Sources

Effect of temperature on the stability of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on the stability of this compound. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction: Understanding the Stability of a Ketal

This compound is a ketal, a functional group generally employed as a protecting group for ketones and aldehydes in multi-step organic syntheses. The stability of this moiety is paramount to its successful application. While generally robust, the 1,3-dioxolane ring is susceptible to degradation under certain conditions, a process that can be significantly accelerated by elevated temperatures. The primary degradation pathway for ketals like this is acid-catalyzed hydrolysis, which cleaves the C-O bonds of the dioxolane ring to regenerate the parent ketone (4'-bromoacetophenone) and ethylene glycol.

The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the electronic environment of the ketal carbon, potentially affecting its susceptibility to hydrolysis. Therefore, a thorough understanding of its thermal stability is crucial for ensuring the integrity of experimental outcomes and the shelf-life of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound when exposed to elevated temperatures?

A1: The principal degradation route is acid-catalyzed hydrolysis. Even trace amounts of acidic impurities or atmospheric moisture can facilitate this reaction, which is significantly accelerated by heat. The process involves the protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes further to yield 4'-bromoacetophenone and ethylene glycol.

Q2: At what temperature should I expect to see significant degradation of this compound?

Q3: How can I detect and quantify the degradation of my sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for this purpose.[3][4] It allows for the separation of the parent compound from its primary degradation products, 4'-bromoacetophenone and ethylene glycol. The mass spectrometer provides definitive identification of these compounds based on their unique fragmentation patterns. For quantitative analysis, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection can also be developed.[5]

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment.[6] Refrigeration at 4°C is ideal for long-term storage.[6] The container should be tightly sealed to prevent the ingress of atmospheric moisture. If the compound is handled frequently, it is advisable to blanket the headspace of the container with an inert gas like nitrogen or argon to displace air and moisture.[7]

Q5: Can the solvent I use in my experiment affect the thermal stability of the dioxolane?

A5: Absolutely. Protic solvents, especially in the presence of trace acids, can participate in the hydrolysis of the ketal. Aprotic solvents are generally preferred for reactions where the stability of the dioxolane is critical. If an acidic reagent is used in a subsequent step, the reaction should ideally be conducted at a low temperature to minimize premature deprotection.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Inconsistent reaction yields or appearance of an unexpected ketone peak in analytical data (e.g., NMR, GC-MS). Thermal degradation of the this compound starting material.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (refrigerated) and in a tightly sealed container to prevent moisture absorption. 2. Analyze Starting Material: Before use, run a purity check on your starting material using GC-MS or HPLC to confirm its integrity. This provides a baseline and ensures you are not starting with partially degraded material. 3. Lower Reaction Temperature: If the reaction conditions permit, lower the temperature of your experiment. The rate of hydrolysis is highly dependent on temperature.
Gradual decrease in the purity of the stored compound over time. Slow hydrolysis due to improper storage (exposure to moisture and/or ambient temperature).1. Aliquot the Compound: If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere. 2. Use a Desiccator: For short-term storage at room temperature, place the vial inside a desiccator containing a drying agent to maintain an anhydrous environment.
Formation of 4'-bromoacetophenone during a reaction where the dioxolane should be stable. Presence of acidic impurities in reagents or solvents, or unintended high localized temperatures.1. Purify Solvents and Reagents: Ensure all solvents and reagents are anhydrous and free from acidic contaminants. 2. Control Reaction Exotherms: If the reaction is exothermic, ensure efficient stirring and cooling to prevent localized "hot spots" that could accelerate degradation.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol outlines a forced degradation study to assess the thermal stability of this compound. Such studies are crucial for understanding the degradation profile of a compound.[8][9]

Objective: To determine the degradation profile of this compound under elevated temperature and to identify the primary degradation products.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Oven or heating block capable of maintaining a constant temperature (e.g., 60°C and 80°C)

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare four sets of solutions of this compound at a concentration of 1 mg/mL in your chosen solvent.

    • Solution A: Neutral (in solvent only)

    • Solution B: Acidic (add 10% v/v of 0.1 M HCl)

    • Solution C: Basic (add 10% v/v of 0.1 M NaOH)

    • Solution D: Aqueous (in a 50:50 mixture of solvent and deionized water)

  • Initial Analysis (T=0): Immediately analyze an aliquot from each solution by GC-MS to establish the initial purity and absence of degradation products.

  • Thermal Stress: Place the vials containing the remaining solutions in an oven pre-heated to 60°C.

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution, neutralize the acidic and basic samples if necessary, and analyze by GC-MS.

  • Repeat at Higher Temperature: If minimal degradation is observed at 60°C, repeat the experiment at a higher temperature, such as 80°C.

  • Data Analysis: Compare the chromatograms over time. Identify and quantify the parent compound and any new peaks that appear. The primary expected degradation product is 4'-bromoacetophenone.

Expected Outcome: This study will provide quantitative data on the rate of degradation under different conditions and temperatures, confirming that the degradation is most rapid under acidic conditions and is accelerated by heat.

Protocol 2: GC-MS Method for Purity Assessment

Objective: To establish a reliable GC-MS method for the routine analysis of this compound purity and the detection of its primary degradation product.[10][11]

Instrumentation:

  • Gas Chromatograph with a mass selective detector (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

GC Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless injection depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Interpretation:

  • This compound: Look for the molecular ion peak and characteristic fragment ions.

  • 4'-Bromoacetophenone: Identify its molecular ion peak and characteristic fragmentation pattern.

Visualizing Degradation Pathways and Workflows

Thermal_Degradation_Pathway Compound This compound Protonated Protonated Intermediate Compound->Protonated Carbocation Resonance-Stabilized Carbocation Protonated->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal Products 4'-Bromoacetophenone + Ethylene Glycol Hemiacetal->Products Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare 1 mg/mL solutions (Neutral, Acidic, Basic, Aqueous) T0 T=0 Analysis (GC-MS) Prep->T0 Stress Thermal Stress (e.g., 60°C, 80°C) T0->Stress Timepoints Time-Point Analysis (GC-MS) (2, 4, 8, 24, 48h) Stress->Timepoints Timepoints->Stress Data Data Interpretation (Identify & Quantify Degradants) Timepoints->Data

Caption: Workflow for the forced thermal degradation study.

References

  • This cit
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Research & Reviews: A Journal of Pharmaceutical Science.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • This cit
  • GC-MS chromatogram of 1,4-dioxane (RT, 4.78) and cyclohexanone (IS, RT,...
  • This cit
  • This cit
  • This cit
  • This cit
  • The Proper Storage and Handling of Volatile Analytical Standards. Millipore Sigma.
  • This cit
  • This cit
  • This cit
  • This cit
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry.
  • GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Rasayan Journal of Chemistry.
  • This cit
  • This cit
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. DergiPark.
  • This cit
  • This cit
  • GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments. Environmental Science and Pollution Research.
  • This cit
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  • This cit

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Validation & Comparative

Chapter 1: The Analytical Challenge: Understanding the Analyte and Its Impurity Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane: A Comparative Evaluation of HPLC and Alternative Methodologies

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key building block in organic synthesis, is no exception. Its purity profile directly influences the impurity profile of subsequent products, making robust analytical characterization essential.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare HPLC's performance against orthogonal techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide validated, step-by-step protocols to ensure scientific integrity and reproducibility in your laboratory.

The design of a robust analytical method begins with a thorough understanding of the target molecule and the potential impurities that may arise from its synthesis. This compound is a ketal, typically synthesized by the acid-catalyzed reaction of 4'-bromoacetophenone with ethylene glycol.

Key Physicochemical Properties for Method Development:

  • Structure: C₁₀H₁₁BrO₂[1]

  • Molecular Weight: 243.10 g/mol [1]

  • Solubility: Readily soluble in common organic solvents such as acetonitrile, methanol, dichloromethane, and ethyl acetate, facilitating sample preparation.[2]

  • Chromophore: The bromophenyl group provides strong UV absorbance, making UV-based detection in HPLC highly effective.

  • Stability: As a ketal, the molecule is stable under neutral to basic conditions but is susceptible to hydrolysis back to its starting materials (4'-bromoacetophenone and ethylene glycol) under strong acidic conditions.[3][4] This is a critical consideration for selecting the mobile phase in HPLC.

Anticipated Impurity Profile: A self-validating analytical method must be capable of separating the main component from its likely impurities. Based on the synthesis route, the primary impurities include:

  • Starting Materials: Unreacted 4'-bromoacetophenone and residual ethylene glycol.

  • Isomeric Impurities: 2-(2-bromophenyl)-2-methyl-1,3-dioxolane and 2-(3-bromophenyl)-2-methyl-1,3-dioxolane. These isomers can be particularly challenging to separate due to their similar physicochemical properties and may carry through the synthesis of a final drug product.[5]

  • Synthesis By-products: Impurities arising from side reactions, such as products of self-condensation or reactions with residual reagents.[6]

cluster_reactants Starting Materials cluster_impurities Potential Impurities cluster_products Reaction Products A 4'-Bromoacetophenone Imp1 Unreacted 4'-Bromoacetophenone A->Imp1 Incomplete Reaction P This compound (Target Compound) A->P Reaction B Ethylene Glycol B->P Imp2 Isomeric Precursors (e.g., 3'-Bromoacetophenone) Iso Isomeric Impurity (e.g., 2-(3-Bromophenyl)...) Imp2->Iso Parallel Reaction Imp3 By-products Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->P

Fig 1. Synthesis pathway and potential impurity origins.

Chapter 2: High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reversed-phase HPLC is the premier technique for the routine quality control of non-volatile, UV-active compounds like this compound due to its high resolving power, sensitivity, and robustness.

Causality-Driven Method Development

A successful HPLC method is not accidental; it is the result of logical choices based on the analyte's chemistry.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase provides excellent retention for the moderately nonpolar bromophenyl moiety through hydrophobic interactions. For challenging separations, particularly with isomers, a Phenyl-Hexyl phase could offer alternative selectivity by leveraging π-π interactions with the aromatic ring.

  • Mobile Phase Optimization: A gradient of acetonitrile and water is highly effective. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. A gradient elution, starting with a higher water percentage and increasing the acetonitrile concentration over time, ensures that early-eluting polar impurities are well-retained and resolved, while the main peak remains sharp and symmetrical. It also ensures that any highly retained, nonpolar impurities are eluted from the column, preventing carryover.[7]

  • Detector Wavelength Selection: The bromophenyl chromophore dictates the optimal UV detection wavelength. A photodiode array (PDA) detector should be used during method development to scan the UV spectrum of the analyte peak. The wavelength of maximum absorbance (λ-max), typically around 225-230 nm for this moiety, should be chosen to maximize sensitivity. A secondary wavelength, such as 254 nm, can also be monitored for confirmation.

Prep Sample Preparation (Dissolve in Mobile Phase) Inject Autosampler Injection (10 µL) Prep->Inject Column C18 Column (Thermostatted at 30°C) Inject->Column Pump HPLC Pump (Gradient Elution) Pump->Inject Detect PDA Detector (Monitor 230 nm) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data

Fig 2. Standard experimental workflow for HPLC analysis.
Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a self-validating system, providing excellent separation of the main peak from potential starting materials and isomers.

  • Instrumentation & Consumables:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Reagents: HPLC-grade acetonitrile and ultrapure water.

    • Filters: 0.45 µm PTFE syringe filters for sample clarification.[7]

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage.

Expected Performance & Data Summary

The described method should provide a sharp, well-defined peak for the main analyte, with baseline separation from key impurities.

CompoundExpected Retention Time (min)Resolution (Rs) vs. Main PeakRationale
4'-Bromoacetophenone~5-7> 2.0More polar starting material, elutes earlier.
This compound ~10-12 N/A Target Analyte
2-(3-Bromophenyl)-... (Isomer)~10-12 (slightly different)> 1.5Similar polarity, requires efficient column for separation.

Chapter 3: Comparative Analysis: HPLC vs. Orthogonal Techniques

While HPLC is the primary choice for routine analysis, a comprehensive purity assessment often benefits from orthogonal methods that separate compounds based on different chemical principles. This multi-faceted approach provides a more complete picture of a sample's purity.

Head-to-Head Performance Comparison
ParameterHPLC-UV Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility/boiling point.Measures the ratio of analyte signals to a certified internal standard in a magnetic field.
Best For Routine QC, purity/impurity profiling of non-volatile compounds.Analysis of volatile and semi-volatile compounds; resolving isomers with different volatilities.Absolute purity determination, structural confirmation, analysis without specific impurity standards.
Sensitivity High (ng to pg level).Very High (pg to fg level).Low (µg to mg level).
Quantitation Requires a reference standard for each analyte to be quantified.Requires a reference standard for each analyte.Requires one certified internal standard to quantify all NMR-active species.[8][9]
Impurity ID Limited (requires MS detector).Excellent when coupled with a Mass Spectrometer (GC-MS).[10]Excellent for structural elucidation of unknown impurities.
Sample Prep Simple dissolution and filtration.Can require derivatization for non-volatile compounds.Simple dissolution with a weighed internal standard.
Gas Chromatography (GC): The Volatility-Based Alternative

Given its boiling point of ~284°C, this compound is amenable to GC analysis.[2] GC offers exceptional resolving power and is often superior to HPLC for separating volatile isomers.[11]

  • Why it's a good orthogonal method: GC separates based on boiling point and polarity, a fundamentally different mechanism than reversed-phase HPLC. An impurity that co-elutes in HPLC may be easily separated in GC, and vice-versa.

  • Experimental Considerations:

    • Column: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is a good starting point.[12]

    • Inlet Temperature: Must be high enough to ensure complete volatilization without causing thermal degradation (~250-280°C).

    • Detector: A Flame Ionization Detector (FID) provides universal detection for organic compounds and excellent quantitative performance.

Quantitative NMR (qNMR): The Absolute Purity Arbiter

qNMR is a primary analytical method that provides a direct measurement of a compound's purity (as a mole percentage) without the need for specific reference standards for each impurity.[13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

  • Why it's a powerful tool: By adding a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample, one can directly compare the integral of a unique analyte proton signal to the integral of the standard's signal to calculate the absolute purity.[8] This is invaluable for qualifying new reference standards.

  • Experimental Considerations:

    • Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is required.[14]

    • Internal Standard: Must be stable, non-volatile, have a simple spectrum (ideally a singlet), and have signals that do not overlap with the analyte.

    • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete proton relaxation for accurate integration.

Start Need to Analyze Purity of This compound Q1 Is this for routine QC/release testing? Start->Q1 Q2 Are volatile impurities or isomers a key concern? Q1->Q2 No HPLC Use Validated HPLC-UV Method Q1->HPLC Yes Q3 Is absolute molar purity or reference standard characterization needed? Q2->Q3 No GC Complement with GC-FID/GC-MS Q2->GC Yes Q3->HPLC No, for routine impurity levels NMR Use Quantitative NMR (qNMR) Q3->NMR Yes

Fig 3. Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of this compound, no single technique is universally superior. The optimal strategy is an integrated one:

  • HPLC serves as the ideal method for routine quality control and release testing due to its robustness, high throughput, and excellent sensitivity for detecting common process impurities.

  • GC-MS is an invaluable orthogonal and investigational tool . It should be employed during process development and for out-of-specification investigations to identify unknown volatile impurities and confirm the separation of critical isomers.

  • qNMR is the definitive method for primary characterization and absolute purity assignment . It is essential for qualifying new batches of reference standards and providing an unbiased purity value that is not dependent on the response factor of individual impurities.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and scientifically sound understanding of their material's purity, ensuring the quality and integrity of their final products.

References

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available from: [Link]

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Available from: [Link][15]

  • Organic Syntheses. Procedure for the Synthesis of a Related Compound. Available from: [Link][12]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link][1]

  • Chemsrc. 2-(4-Bromophenyl)-1,3-dioxolane. Available from: [Link][16]

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available from:

  • Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum. Available from: [Link][14]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available from: [Link][17]

  • PubMed. Application of Quantitative NMR Spectroscopy to the Quality Evaluation of Diclofenac Gargles as Hospital Preparations. Available from: [Link][8]

  • PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available from: [Link][18]

  • Chemistry LibreTexts. 10.4: Acetals and Ketals. Available from: [Link][3]

  • Chegg.com. Solved For the 'H NMR spectra of dioxolane, tabulate the. Available from: [Link]

  • Google Patents. US8604223B2 - Method of making ketals and acetals.
  • University of Ottawa. Quantitative NMR Spectroscopy. Available from: [Link][9]

  • LookChem. This compound. Available from: [Link][2]

  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available from: [Link][6]

  • PubMed. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Available from: [Link][10]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available from: [Link][4]

  • Google Patents. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE. Available from: [19]

  • ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available from: [Link][13]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available from: [5]

  • ResearchGate. The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Available from: [Link][20]

  • Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Available from: [Link][11]

  • PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available from: [Link]

Sources

A Researcher's Guide to the Accurate Melting Point Determination of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational pillar of scientific integrity. Among the array of physicochemical properties, the melting point stands as a critical sentinel for purity and identity. This guide provides an in-depth, comparative analysis of the melting point determination for 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, a compound of interest in synthetic chemistry. We will explore the nuances of established methodologies, present comparative data with structural analogs, and offer detailed, field-proven experimental protocols.

The Significance of an Accurate Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, a phenomenon rooted in the colligative properties of solutions. Therefore, an accurately determined melting point serves two primary functions:

  • Identification: A measured melting point can be compared against literature values to confirm the identity of a synthesized compound.

  • Purity Assessment: A sharp melting range close to the literature value is a strong indicator of high purity. Conversely, a broad melting range suggests the presence of impurities.

This guide will focus on two robust and widely accepted techniques for melting point determination: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC) .

Comparative Analysis of this compound and its Analogs

To provide a comprehensive understanding, we will compare the melting point of our target compound with structurally related alternatives. The selection of these alternatives is based on variations in the substituent on the phenyl ring and the presence or absence of a methyl group at the 2-position of the dioxolane ring. These subtle molecular changes can significantly influence the crystal lattice energy and, consequently, the melting point.

Compound NameStructureMelting Point (°C)Citation(s)
This compound4-Br-C₆H₄-C(CH₃)(OCH₂CH₂O)44 - 45
2-(4-Bromophenyl)-1,3-dioxolane4-Br-C₆H₄-CH(OCH₂CH₂O)33 - 35
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane4-Cl-C₆H₄-C(CH₃)(OCH₂CH₂O)65[1]
2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane4-F-C₆H₄-C(CH₃)(OCH₂CH₂O)Not available

The data illustrates that the substitution on the phenyl ring and the methyl group at the 2-position have a discernible impact on the melting point. The chloro-substituted analog exhibits a significantly higher melting point compared to the bromo-substituted compound, which can be attributed to differences in intermolecular forces governed by the nature of the halogen atom.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any experimental result hinges on the robustness of the protocol. The following methodologies are designed to be self-validating, incorporating calibration and verification steps to ensure data integrity.

Method 1: Capillary Melting Point Determination (following USP <741> and ASTM E324)

The capillary method is a classic and accessible technique for melting point determination. It relies on the visual observation of the sample's phase transition within a sealed capillary tube as it is heated.

workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heating (to ~10-15°C below expected MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Observe & Record T_initial and T_final meas3->meas4 val2 Compare with Literature meas4->val2 val1 Calibrate with Standards val1->meas1

Caption: Workflow for Capillary Melting Point Determination.

  • Apparatus Calibration: Prior to sample analysis, the accuracy of the melting point apparatus should be verified using certified reference standards with melting points bracketing the expected melting point of the sample. This step is crucial for establishing the trustworthiness of the measurements.[2]

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.

    • Grind a small amount of the crystalline sample into a fine powder to ensure uniform packing and heat transfer within the capillary tube.

    • Pack the powdered sample into a capillary tube to a height of 2-4 mm. The packing density should be consistent across samples to ensure reproducible results.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of 44-45°C.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the heating block, the thermometer, and the sample.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). This range represents the melting range of the sample.

  • Data Reporting: Report the melting point as a range from T_initial to T_final. For a pure sample of this compound, a sharp melting range within 44-45°C is expected.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process.

dsc_logic cluster_instrument DSC Instrument cluster_process Measurement Process Sample Sample Pan Sensor Temperature Sensor Sample->Sensor Reference Reference Pan (Empty) Reference->Sensor Heater Heating Element Heater->Sample Heater->Reference Temperature Programmed Temperature (T) Heater->Temperature HeatFlow Differential Heat Flow (Δq) Sensor->HeatFlow Thermogram Thermogram (Δq vs. T) HeatFlow->Thermogram Temperature->Thermogram

Caption: Logical Flow of a DSC Measurement.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and other appropriate standards. This ensures the accuracy of the measured transition temperatures and enthalpies.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate, typically 5-10°C per minute, under an inert nitrogen atmosphere.

    • The instrument will record the differential heat flow to the sample relative to the reference pan.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is generally taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined. For this compound, a sharp endotherm with an onset around 44-45°C would confirm its melting point and purity.

Conclusion: Ensuring Scientific Rigor

The accurate determination of a compound's melting point is a non-negotiable aspect of chemical research and development. Both the capillary method and Differential Scanning Calorimetry offer robust and reliable means to achieve this, with DSC providing a more detailed thermodynamic profile. By adhering to meticulous experimental protocols, including rigorous calibration and careful sample preparation, researchers can ensure the integrity of their data. The comparative data presented for this compound and its analogs underscores the sensitivity of the melting point to subtle structural modifications, reinforcing its value as a key characterization parameter.

References

  • LookChem. This compound. [Link]

  • Molbase. Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. [Link]

  • United States Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • ASTM International. ASTM E324 - 23 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • de Oliveira, A. M., et al. (2003). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 39(3), 339-350. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (CAS: 4360-63-8) Synonyms: 4-Bromoacetophenone ethylene ketal Risk Profile: WARNING – Irritant / Moisture Sensitive[1][2]

This guide defines the non-negotiable safety standards for handling 4-Bromoacetophenone ethylene ketal. As a protected ketone often used in Grignard reagent preparation or palladium-catalyzed cross-coupling, this compound presents a dual hazard: chemical irritation (skin/eyes/respiratory) and chemical instability (acid-catalyzed hydrolysis).

The Core Directive: Treat this material not just as an organic solvent, but as a labile intermediate . Moisture intrusion does not just ruin your yield; it generates hydrolysis byproducts (4-bromoacetophenone and ethylene glycol) that alter the safety profile of your reaction mixture.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The safety protocol is built around three specific hazard vectors:

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic aromatic ring facilitates dermal absorption; bromine substituent increases irritant potency.Standard Latex is insufficient. Permeation through thin latex occurs rapidly.
Eye Irritation H319 Direct contact causes severe conjunctival irritation.Safety glasses are inadequate for liquid handling; splash goggles are mandatory.
Resp. Irritation H335 Vapor pressure (though low) can build in headspace; inhalation causes mucosal inflammation.Fume hood use is mandatory. Do not handle on open benches.
Reactivity N/A Acid-sensitive acetal linkage.Segregate from acidic waste. Accidental mixing generates heat and ketones.

The PPE Matrix: A Self-Validating System

Do not rely on generic "gloves and glasses" advice. Use this matrix to select equipment based on your specific interaction with the chemical.

Hand Protection (The "Chemical Analogy" Protocol)

Scientific Rationale: As a brominated aromatic compound, this molecule shares permeation characteristics with bromobenzene and alkyl bromides. It will swell and permeate natural rubber (latex) and thin vinyl.

Interaction LevelRecommended MaterialMin. ThicknessBreakthrough Time (Est.)
Incidental Contact (Splash protection)Nitrile Rubber 0.11 mm (4 mil)10–15 mins
Prolonged Handling (Synthesis/Cleanup)High-Grade Nitrile or Laminate (Silver Shield) 0.20 mm (8 mil)> 240 mins
Immersion (Spill cleanup)Fluoroelastomer (Viton) 0.30 mm> 480 mins

The "Double-Glove" Validation: For synthesis scales >10g, employ the Double-Glove System :

  • Inner Layer: Brightly colored nitrile (e.g., orange/blue).

  • Outer Layer: Standard white/purple nitrile.

  • Validation: If the inner color becomes visible due to outer glove tear or degradation (puckering/swelling), IMMEDIATE DOFFING is required.

Eye & Respiratory Protection[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Face shields are secondary protection and must be worn OVER goggles, not instead of them.

  • Respiratory:

    • Standard: Fume Hood (Face velocity 80–100 fpm).

    • Spill/Outside Hood: Half-mask respirator with Organic Vapor (OV) cartridges (Black label).

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the operational workflow.

Figure 1: PPE Decision Hierarchy

This logic gate ensures you are never under-protected based on the task volume.

PPE_Decision_Tree Start Task Assessment Volume Volume > 10mL or Heating? Start->Volume Splash Risk of Splash Only? Volume->Splash No HighRisk Enhanced PPE Protocol Volume->HighRisk Yes LowRisk Standard PPE Protocol Splash->LowRisk Yes Splash->HighRisk No (Immersion Risk) LowRisk_Detail 1. Fume Hood 2. Nitrile Gloves (4 mil) 3. Splash Goggles LowRisk->LowRisk_Detail HighRisk_Detail 1. Double Gloving (Nitrile) 2. Face Shield + Goggles 3. Impervious Apron HighRisk->HighRisk_Detail

Caption: Decision logic for selecting appropriate PPE based on volume and exposure risk.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Check
  • Hydration Check: Ensure all glassware is flame-dried or oven-dried. Water in the system will degrade the reagent.[3]

  • Glove Inspection: Perform the "Inflation Test" (trap air in the glove and squeeze) to check for pinholes before putting them on.

Phase 2: Active Handling (Synthesis/Transfer)
  • Positioning: Work at least 6 inches inside the fume hood sash.

  • Transfer: Use positive displacement pipettes or glass syringes for liquid transfer to prevent dripping.

    • Why? Acetals can lower the surface tension of solutions, leading to "creeping" on standard pipette tips.

  • Spill Management: Keep a pad of vermiculite or diatomaceous earth nearby. Do not use paper towels for large spills (flammability risk).

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tool handles (spatulas, pipettes) with acetone inside the hood before removal.

  • Glove Removal: Use the "Beak Method" (peel one glove off using the other, turning it inside out) to ensure skin never touches the contaminated exterior.

  • Hand Wash: Wash hands with soap and cool water immediately. Hot water opens pores and increases absorption if residue is present.

Figure 2: The Safe Handling Loop

Handling_Workflow Start Start Dry Dry Glassware (Prevent Hydrolysis) Start->Dry PPE Don PPE (Check Glove Integrity) Dry->PPE Handle Handle in Hood (Keep Sash Low) PPE->Handle Clean Decon Tools (Acetone Wipe) Handle->Clean Waste Waste Segregation (Halogenated) Clean->Waste Waste->Start Next Run

Caption: Operational workflow emphasizing moisture control and waste segregation.

Disposal & Environmental Logistics

Improper disposal is a common safety failure point.

  • Waste Stream Classification: Halogenated Organic Waste .

    • Critical: Do not mix with "Non-Halogenated" solvents (like acetone/methanol) if your facility separates them, as the bromine content requires specific incineration protocols.

  • Acid Segregation:

    • NEVER pour this chemical into an acidic waste container (e.g., waste from acid digestions).

    • Result: Acid will hydrolyze the dioxolane, releasing 4-bromoacetophenone (lachrymator/irritant) and ethylene glycol, potentially causing an exotherm or pressure buildup.

  • Container Labeling: Clearly mark waste tags with "Contains Brominated Organics" to alert waste management personnel.

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 4360-63-8). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.